molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5

2-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No.: B590522
CAS No.: 139253-79-5
M. Wt: 243.104
InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.104. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABTZZYSDNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679536
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139253-79-5
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-5-bromo-N,N-dimethylbenzamide" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-N,N-dimethylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. While specific experimental protocols and biological pathway data for this exact compound are not extensively available in published literature, this document consolidates the known properties and provides generalized methodologies based on closely related analogs. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide aims to serve as a valuable resource for researchers working with this and similar molecules.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 139253-79-5[2][3][4]
Molecular Formula C₉H₁₁BrN₂O[3]
Molecular Weight 243.10 g/mol [3]
IUPAC Name This compound[3]
SMILES O=C(N(C)C)C1=CC(Br)=CC=C1N[3]
Purity (Typical) ≥95%[3]

Note: The properties listed are based on information from chemical suppliers and databases. Experimental verification is recommended.

General Synthetic and Analytical Methodologies

Due to the absence of specific published experimental protocols for this compound, this section outlines generalized procedures for the synthesis and analysis of similar 2-aminobenzamide derivatives. These methods are intended to serve as a starting point for laboratory investigation.

General Synthetic Approach

A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. A general workflow is depicted below.

G cluster_synthesis Generalized Synthesis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Final Product Final Product Intermediate->Final Product Reaction Step 2

Caption: Generalized synthetic workflow for 2-aminobenzamides.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the amidation of a suitable 2-amino-5-bromobenzoic acid derivative.

  • Activation of Carboxylic Acid: 2-Amino-5-bromobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or THF) to form the corresponding acyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with dimethylamine in the presence of a base (e.g., triethylamine or pyridine) to yield this compound.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

G cluster_analysis Analytical Workflow Synthesized Product Synthesized Product Structural_Elucidation Structural Elucidation Synthesized Product->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized Product->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC HPLC Purity_Assessment->HPLC TLC TLC Purity_Assessment->TLC G cluster_sar Structure-Activity Relationship (SAR) Logic Core_Scaffold 2-Aminobenzamide Scaffold Substituent_Modification Substituent Modification (e.g., Bromine, N,N-dimethyl) Core_Scaffold->Substituent_Modification Biological_Activity Modulated Biological Activity (e.g., Antimicrobial, Analgesic) Substituent_Modification->Biological_Activity

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide, a valuable intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details a plausible synthetic route, experimental protocols, and expected characterization data based on available scientific literature and analysis of analogous compounds.

Introduction

This compound belongs to the class of substituted benzamides. The presence of an amino group, a bromine atom, and a dimethylamide moiety on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. The strategic placement of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemistry and materials science.

Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is the amidation of 2-amino-5-bromobenzoic acid with dimethylamine. This method is direct and avoids the need for protection of the amino group, which can be a complication in other synthetic strategies.

Synthesis_Pathway 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic Acid Intermediate Acyl Chloride or Activated Ester Intermediate 2-Amino-5-bromobenzoic_acid->Intermediate Activation Dimethylamine Dimethylamine (gas or solution) Product This compound Dimethylamine->Product Coupling_Agent Coupling Agent (e.g., SOCl₂, EDCI, HBTU) Coupling_Agent->Intermediate Solvent_Base Anhydrous Solvent (e.g., DCM, DMF) Organic Base (e.g., Et₃N, DIPEA) Solvent_Base->Intermediate Solvent_Base->Product Intermediate->Product Amidation

Proposed synthesis of this compound.
Experimental Protocol: Amidation of 2-Amino-5-bromobenzoic Acid

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Thionyl chloride (SOCl₂) or another suitable coupling agent (e.g., EDCI, HBTU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dimethylamine solution (e.g., 2M in THF) or gaseous dimethylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-amino-5-bromobenzoyl chloride can be used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Appearance Expected to be a solid
CAS Number 139253-79-5[1]
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known spectral data for similar compounds, such as N,N-dimethylbenzamide and other substituted 2-aminobenzamides.

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H (ortho to -C(O)N(CH₃)₂)
~ 7.3dd1HAr-H (meta to -C(O)N(CH₃)₂ and ortho to -Br)
~ 6.7d1HAr-H (ortho to -NH₂)
~ 4.5 - 5.5br s2H-NH
~ 2.9 - 3.1s6H-N(CH ₃)₂

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~ 169C =O (amide)
~ 148C -NH₂
~ 135C -Br
~ 132Ar-C H
~ 129Ar-C H
~ 118Ar-C H
~ 115Ar-C -C(O)N(CH₃)₂
~ 35-40-N(C H₃)₂

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, broadN-H stretching (amino group)
3050 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl groups)
1630 - 1600StrongC=O stretching (amide)
1600 - 1550MediumN-H bending (amino group)
1500 - 1400Medium to StrongC=C stretching (aromatic)
~ 1050MediumC-N stretching
~ 820StrongC-H out-of-plane bending (aromatic)
~ 600MediumC-Br stretching

MS (Mass Spectrometry)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

m/zInterpretation
242/244[M]⁺, Molecular ion peak corresponding to ⁷⁹Br and ⁸¹Br isotopes
198/200[M - N(CH₃)₂]⁺, Loss of the dimethylamino group
170/172[M - C(O)N(CH₃)₂]⁺, Loss of the dimethylcarbamoyl group
72[C₄H₁₀N]⁺, Fragment corresponding to the dimethylamino group

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (2-Amino-5-bromobenzoic acid, Dimethylamine) Reaction Chemical Reaction (Amidation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Isolated Product Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Product This compound MS->Final_Product Confirmed Structure

General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic approach and provides predicted characterization data for this compound. While a dedicated experimental procedure and spectral data are not currently available in peer-reviewed literature, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in synthesizing and utilizing this compound. The proposed synthetic route via amidation of 2-amino-5-bromobenzoic acid is a practical approach, and the predicted spectroscopic data provides a benchmark for the characterization of the final product. Further experimental validation is necessary to confirm the details presented in this guide.

References

An In-depth Technical Guide to 2-Amino-5-bromo-N,N-dimethylbenzamide: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for the chemical compound 2-Amino-5-bromo-N,N-dimethylbenzamide. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, this guide combines computational data with established chemical principles and general experimental methodologies for analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

The compound of interest is systematically named This compound . Its identity is unambiguously defined by its molecular structure and standard chemical identifiers.

The core structure consists of a benzene ring substituted with four functional groups: an amino group (-NH₂), a bromine atom (-Br), and a dimethylbenzamide group (-C(=O)N(CH₃)₂). The substitution pattern on the benzene ring is crucial for its chemical identity, with the substituents located at positions 1, 2, and 5.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 139253-79-5[1]
Molecular Formula C₉H₁₁BrN₂O
Canonical SMILES CN(C)C(=O)C1=C(C=C(C=C1)Br)N

Below is a diagram illustrating the logical relationship of the key functional groups within the this compound molecule, which are pivotal for its chemical reactivity and potential for further synthetic modifications.

G A Benzene Ring B Amino Group (-NH2) A->B ortho position C Bromine Atom (-Br) A->C meta position to -NH2 D Dimethylamide Group (-C(=O)N(CH3)2) A->D para position to -NH2 G start Starting Material (e.g., 2-amino-5-bromobenzoic acid) step1 Amidation Reaction (with Dimethylamine) start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 step4 Characterization step3->step4 end Pure this compound step4->end

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. Among the most critical parameters are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability data are essential for determining storage conditions, shelf-life, and ensuring patient safety.[1] This guide details the core experimental protocols required to comprehensively evaluate the solubility and stability profile of 2-Amino-5-bromo-N,N-dimethylbenzamide.

Part 1: Solubility Assessment

Aqueous solubility is a crucial determinant of a drug's absorption and its suitability for various dosage forms. Both kinetic and thermodynamic solubility assays are necessary for a comprehensive profile.[2]

Experimental Protocols

1.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the intrinsic, equilibrium solubility of a compound.[3]

  • Preparation: An excess amount of solid this compound is added to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[3]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a period of 24-72 hours to ensure equilibrium is reached.[3]

  • Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate undissolved solids from the saturated solution.[3]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

1.1.2. Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically dimethyl sulfoxide (DMSO). This method is often used in early discovery for rapid screening.[2]

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.[3]

  • Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate containing aqueous buffers.

  • Precipitation Measurement: The plate is incubated, and the point of precipitation is measured using techniques like nephelometry, which detects light scattering from insoluble particles.

Data Presentation: Solubility

The following tables provide a template for summarizing the solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.225DataData
1.237DataData
4.525DataData
4.537DataData
6.825DataData
6.837DataData
7.425DataData
7.437DataData

Table 2: Kinetic Solubility of this compound

pH of BufferKinetic Solubility (µM)
7.4Data

Part 2: Stability Assessment

Stability testing is a regulatory requirement to ensure that a drug product maintains its quality, efficacy, and safety throughout its shelf-life.[4] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the compound.[5]

Experimental Protocols

2.1.1. Solid-State Stability (ICH Q1A(R2) Conditions)

Solid-state stability studies assess the physical and chemical stability of the drug substance.

  • Storage Conditions: Samples of this compound are stored under various temperature and humidity conditions as specified by the International Council for Harmonisation (ICH) guidelines.[5] This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[4]

  • Analytical Testing: At predetermined time points, samples are withdrawn and tested for:

    • Assay: To determine the potency of the active pharmaceutical ingredient (API).

    • Degradation Products: To identify and quantify any impurities that may have formed.

    • Appearance: Visual inspection for any changes in physical properties like color or form.

    • Crystallinity: Techniques like X-ray Powder Diffraction (XRPD) can be used to detect changes in the crystalline structure.[4]

2.1.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

  • Methodology: The compound is subjected to stress conditions that are more severe than those used in accelerated stability testing.[5]

    • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and may be heated.[3]

    • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.[5]

    • Photostability: The compound is exposed to light according to ICH Q1B guidelines.[4]

    • Thermal Stress: The compound is heated to high temperatures.[5]

  • Analysis: The stressed samples are analyzed, typically by HPLC-MS, to separate and identify the degradation products.[4]

Data Presentation: Stability

The following table provides a template for summarizing the stability data.

Table 3: Solid-State Stability of this compound

Storage ConditionTime PointAssay (% Initial)Total Degradants (%)Appearance
25°C / 60% RH0 Months100.0< 0.1White Powder
3 MonthsDataDataData
6 MonthsDataDataData
40°C / 75% RH0 Months100.0< 0.1White Powder
1 MonthDataDataData
3 MonthsDataDataData
6 MonthsDataDataData

Part 3: Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of solubility and stability for a novel compound like this compound.

G cluster_0 Physicochemical Characterization Workflow start Compound Synthesis (this compound) solubility_assessment Solubility Assessment start->solubility_assessment stability_assessment Stability Assessment start->stability_assessment thermo_sol Thermodynamic Solubility (Shake-Flask) solubility_assessment->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput) solubility_assessment->kinetic_sol solid_state_stab Solid-State Stability (ICH Conditions) stability_assessment->solid_state_stab forced_deg Forced Degradation (Stress Studies) stability_assessment->forced_deg data_analysis Data Analysis & Reporting thermo_sol->data_analysis kinetic_sol->data_analysis solid_state_stab->data_analysis forced_deg->data_analysis end Formulation & Development Decisions data_analysis->end

Workflow for Physicochemical Profiling

References

Spectroscopic Characterization of 2-Amino-5-bromo-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Amino-5-bromo-N,N-dimethylbenzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and general principles of spectroscopy. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Overview

This compound is an aromatic compound containing several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a tertiary amide (-CON(CH₃)₂), and a bromine substituent. Understanding the expected spectroscopic behavior of these groups is crucial for the structural elucidation and quality control of this compound.

Molecular Formula: C₉H₁₁BrN₂O Molecular Weight: 243.10 g/mol CAS Number: 139253-79-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet1HAr-H (ortho to -CONH₂)
~ 7.1 - 7.3Doublet of doublets1HAr-H (ortho to -Br)
~ 6.6 - 6.8Doublet1HAr-H (ortho to -NH₂)
~ 4.0 - 4.5Broad singlet2H-NH₂
~ 2.9 - 3.1Singlet6H-N(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (Amide)
~ 145 - 150Ar-C-NH₂
~ 130 - 135Ar-C-Br
~ 125 - 130Ar-C-H
~ 120 - 125Ar-C-H
~ 115 - 120Ar-C-H
~ 110 - 115Ar-C-CONH₂
~ 35 - 40-N(CH₃)₂
Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000WeakC-H stretch (aromatic)
2950 - 2850Weak to MediumC-H stretch (aliphatic, -CH₃)
1630 - 1600StrongC=O stretch (amide)
1600 - 1550MediumN-H bend (amine)
1500 - 1400Medium to StrongC=C stretch (aromatic ring)
1300 - 1200MediumC-N stretch (amide and amine)
1100 - 1000MediumC-Br stretch
850 - 750StrongC-H bend (out-of-plane, aromatic)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
243/245High[M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern)
199/201Medium[M - N(CH₃)₂]⁺
171/173Medium[M - CON(CH₃)₂]⁺
120Medium[C₇H₅O]⁺
77Low[C₆H₅]⁺
44High[CON(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) and the characteristic isotopic pattern of bromine ([M+2]⁺) are key features to identify.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification QC Quality Control (e.g., TLC, mp) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR FT-IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS NMR_Data NMR Spectra & Peak Lists NMR->NMR_Data IR_Data IR Spectrum & Peak Table IR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

References

Technical Whitepaper: An Assessment of the Research Landscape for 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document serves as an analysis of the existing public domain research concerning "2-Amino-5-bromo-N,N-dimethylbenzamide." Our extensive search of scientific literature, patent databases, and chemical supplier information has revealed a significant scarcity of data regarding the specific biological activities and research applications of this compound. The information that is available primarily pertains to structurally similar analogs. Therefore, this guide will summarize the available information on the broader class of substituted benzamides and highlight the critical knowledge gaps for the target compound.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This scaffold is present in a multitude of approved pharmaceutical agents, demonstrating a wide array of biological activities. These include, but are not limited to, antiemetic, antipsychotic, and gastroprokinetic effects.[1] The versatility of the benzamide core lies in its ability to be readily modified with various substituents on the benzene ring, which can significantly alter the compound's pharmacological, selectivity, and pharmacokinetic profiles.[1] Research into substituted benzamides has identified candidates with potential as antitumor agents, underscoring the therapeutic potential of this chemical class.[1]

Physicochemical Properties of this compound

While biological data is sparse, basic physicochemical properties for this compound are available from chemical suppliers and databases. A summary of this information is presented below.

PropertyValueSource
CAS Number 139253-79-5AChemBlock
Molecular Formula C₉H₁₁BrN₂OAChemBlock
Molecular Weight 243.1 g/mol AChemBlock
Purity ≥95% (Varies by supplier)AChemBlock
IUPAC Name This compoundAChemBlock
SMILES O=C(N(C)C)C1=CC(Br)=CC=C1NAChemBlock

Table 1: Physicochemical properties of this compound.

Analysis of Structurally Related Compounds

A significant portion of the available literature refers to a structural isomer, 2-Amino-5-bromo-N,3-dimethylbenzamide (CAS: 890707-30-9). This compound appears frequently in patents as a key intermediate in the synthesis of more complex molecules, particularly "2-amino-5-cyano-N,3-dimethylbenzamide". This suggests that the primary utility of these related bromo-benzamides may be as building blocks in organic synthesis rather than as biologically active agents themselves.

Another related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS: 890707-28-5), has been reported to induce necrotic cell death in mammalian cells.[2] It is critical to note, however, that this activity is specific to the chlorinated analog and cannot be directly extrapolated to the brominated compound of interest. Small structural changes, such as the identity of the halogen atom or the position of a methyl group, can lead to vastly different biological effects.

Potential, Yet Unexplored, Research Applications

Given that the broader class of benzamides has been investigated for various therapeutic purposes, one could hypothesize potential research avenues for this compound. These are purely speculative and would require substantial experimental validation.

Workflow for Preliminary Investigation:

Below is a conceptual workflow for a preliminary screening campaign to identify potential biological activity for a novel compound like this compound.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit-to-Lead Development A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., GPCR panels, Kinase panels) A->B C Cytotoxicity Assays (e.g., MTT, LDH assays on cancer cell lines) A->C D Target Identification & Validation B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Improve potency, selectivity, ADME) E->F G In Vivo Proof-of-Concept F->G

Caption: Conceptual workflow for initial biological screening.

Conclusion and Future Directions

Our comprehensive review indicates that "this compound" is a compound with well-defined physical properties but lacks published data regarding its biological activity and potential research applications. The available information is predominantly focused on its structural isomers, which are primarily utilized as intermediates in chemical synthesis.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The absence of existing research means that any investigation into the biological effects of this compound would be novel. We recommend that any party interested in this molecule begin with broad-based in vitro screening assays to determine if it possesses any significant biological activity before committing to more extensive research programs. It is also advisable to confirm the identity of the compound of interest, as there appears to be frequent confusion with its N,3-dimethyl isomer.

References

An In-depth Technical Guide to 2-Amino-5-bromo-N,N-dimethylbenzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-N,N-dimethylbenzamide, its derivatives, and analogues, focusing on their synthesis, potential therapeutic applications, and mechanisms of action. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound is a substituted benzamide that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring an aminobenzamide core with a bromine substituent, provides a key starting point for the synthesis of a wide range of derivatives with diverse biological activities.

Chemical Properties:

PropertyValue
CAS Number 139253-79-5[1]
Molecular Formula C9H11BrN2O[1]
Molecular Weight 243.10 g/mol
IUPAC Name This compound[1]
SMILES CN(C)C(=O)c1cc(Br)ccc1N[1]

Synthesis of this compound and Analogues

A general synthetic approach involves the bromination of an appropriate 2-aminobenzamide precursor. For instance, the synthesis of the related 2-amino-5-cyano-N,3-dimethylbenzamide often utilizes 2-amino-5-bromo-N,3-dimethylbenzamide as a key intermediate, highlighting the importance of this bromo-derivative in accessing further chemical diversity.[2][3][4]

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 2-Aminobenzoic Acid Derivative Step1 Amidation with Dimethylamine Start->Step1 Step2 Bromination Step1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from a Bromo-precursor (Adapted from Patent Literature)

This protocol describes the conversion of a bromo-precursor to a cyano-derivative, a common transformation for this class of compounds.

Materials:

  • 2-amino-5-bromo-N,3-dimethylbenzamide

  • Copper(I) cyanide

  • N-methyl-2-pyrrolidinone (NMP)

  • Water

  • Ammonia solution

Procedure:

  • A mixture of methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol), copper(I) cyanide (36.3 g, 0.401 mol), and N-methyl-2-pyrrolidinone (NMP) (206 g, 200 mL) is heated to 170°C for 4 hours with agitation.[2]

  • The reaction mixture is then cooled to 120°C.[2]

  • 350 mL of hot water (90°C) is added to the reaction mixture.

  • The resulting solid is collected by filtration and washed twice with an ammonia solution (e.g., 12% in water) and twice with water.[2]

  • The solid is dried in a vacuum drying cabinet at 50°C to yield methyl 2-amino-5-cyano-3-methylbenzoate.[2]

This cyano-intermediate can then be further reacted to obtain the final N,3-dimethylbenzamide product.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 2-aminobenzamide scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

The benzamide core is a well-established pharmacophore in the development of anticancer agents. Several derivatives of 2-aminobenzamide have been investigated for their potential to inhibit key signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is another critical pathway in embryonic development that can be aberrantly activated in various cancers. Some benzamide derivatives have been shown to inhibit this pathway, offering a potential therapeutic strategy for Hh-driven malignancies.[6][7]

Illustrative Signaling Pathway: Hedgehog Signaling Inhibition

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU Suppressor of Fused SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Activates Inhibitor 2-Aminobenzamide Derivative Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by 2-aminobenzamide derivatives.

Antimicrobial Activity

The benzamide scaffold is also a feature of some antimicrobial agents. While specific data for this compound derivatives is limited, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds is an active area of research.

Quantitative Data

Quantitative data on the biological activity of this compound and its direct analogues is not extensively available in the public domain. The following table summarizes representative data for related benzamide derivatives to provide a context for their potential potency.

Table 1: Representative Biological Activity of Benzamide Derivatives

Compound ClassTarget/AssayActivity (IC50/MIC)Reference
4-(2-pyrimidinylamino)benzamide derivativesHedgehog Signaling Pathway InhibitionPotent inhibitory activity[6]
2-Methoxybenzamide derivativesHedgehog Signaling Pathway InhibitionNanomolar IC50 values[7]
N-(2-Aminophenyl)-benzamide derivativesHDAC1/HDAC2 InhibitionNanomolar concentrations
N-(2-Aminophenyl)-benzamide derivativesAntiproliferative (A549, SF268 cells)Micromolar concentrations

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring a wide range of substitutions on the benzamide core will be crucial to optimize biological activity and selectivity.

  • Comprehensive biological evaluation: Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains is needed to identify lead compounds.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational development as drugs.

This technical guide provides a foundation for researchers interested in exploring the potential of this compound derivatives. Further investigation into this versatile chemical scaffold is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a potential Poly(ADP-ribose) polymerase (PARP) inhibitor, designated as PARPi-core-A , using "2-Amino-5-bromo-N,N-dimethylbenzamide" as a key starting material. This document outlines a representative synthetic strategy, leveraging well-established chemical transformations to construct the core structure of a putative PARP inhibitor. The protocols are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction to PARP Inhibition and Synthetic Strategy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death. The development of novel PARP inhibitors with improved efficacy and selectivity is an active area of research.

The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate. "this compound" is a valuable starting material as it incorporates this key benzamide feature and possesses two functional handles: an amino group and a bromine atom. These allow for sequential chemical modifications to build the complex heterocyclic systems characteristic of many potent PARP inhibitors.

The synthetic strategy presented here involves a two-step process:

  • Palladium-catalyzed Buchwald-Hartwig amination: To introduce a key nitrogen-containing heterocycle at the 5-position of the benzamide ring.

  • Intramolecular cyclization: To form a fused heterocyclic system, a common core in many PARP inhibitors.

Experimental Protocols

Synthesis of Intermediate 1: 2-Amino-N,N-dimethyl-5-(piperazin-1-yl)benzamide

This protocol describes the coupling of "this compound" with piperazine using a Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial>98%
PiperazineCommercial>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)CommercialCatalyst grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)CommercialLigand grade
Sodium tert-butoxide (NaOtBu)Commercial>98%
TolueneCommercialAnhydrous, >99.8%
Ethyl acetate (EtOAc)CommercialACS grade
Saturated aqueous sodium bicarbonate (NaHCO3)Laboratory prep-
BrineLaboratory prep-
Anhydrous sodium sulfate (Na2SO4)CommercialACS grade

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (2.0 eq).

  • Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the starting benzamide.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Intermediate 1 .

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Intermediate 1C13H20N4O248.3375-85Off-white solid
Synthesis of PARPi-core-A: 6-(Dimethylcarbamoyl)-2,3,4,5-tetrahydro-1H-benzo[f]pyrazino[1,2-a][1][2]diazepin-7(8H)-one

This protocol describes the intramolecular cyclization of Intermediate 1 with an appropriate C2-building block to form the final PARP inhibitor core structure.

Materials and Reagents:

ReagentSupplierGrade
Intermediate 1Synthesized>95%
Chloroacetyl chlorideCommercial>98%
Triethylamine (TEA)Commercial>99%
Dichloromethane (DCM)CommercialAnhydrous, >99.8%
N,N-Dimethylformamide (DMF)CommercialAnhydrous, >99.8%
Sodium hydride (NaH), 60% in mineral oilCommercial-
Saturated aqueous ammonium chloride (NH4Cl)Laboratory prep-
Diethyl etherCommercialACS grade

Procedure:

  • Acylation: Dissolve Intermediate 1 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude acylated intermediate.

  • Cyclization: Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

  • Add a solution of the crude acylated intermediate in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield PARPi-core-A .

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)IC50 (PARP-1) (nM)
PARPi-core-AC15H18N4O2286.3360-70>98%5-15 (Hypothetical)

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Acylation & Cyclization A This compound B Intermediate 1 2-Amino-N,N-dimethyl-5-(piperazin-1-yl)benzamide A->B Piperazine, Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C C PARPi-core-A B->C 1. Chloroacetyl chloride, TEA, DCM 2. NaH, DMF

Caption: Synthetic workflow for PARPi-core-A.

Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PARylation PARP1->PAR Trapping PARP Trapping PARP1->Trapping induced by PARPi-core-A Repair DNA Repair PAR->Repair PARPi PARPi-core-A (PARP Inhibitor) PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) Trapping->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of action of PARP inhibitors.

Conclusion

The provided protocols outline a feasible synthetic route to a novel PARP inhibitor core structure starting from "this compound". This starting material proves to be a versatile building block for the construction of complex heterocyclic systems relevant to PARP inhibitor design. The described methodologies utilize robust and well-documented chemical reactions, making them accessible to researchers with a background in organic synthesis. Further optimization of reaction conditions and exploration of different building blocks may lead to the discovery of potent and selective PARP inhibitors for cancer therapy.

Application Notes and Protocols for 2-Amino-5-bromo-N,N-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-N,N-dimethylbenzamide is a substituted benzamide that serves as a valuable scaffold and chemical intermediate in the field of medicinal chemistry. Its structural motif is prominently featured in the development of targeted therapies, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a significant advancement in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. This document provides detailed application notes on the utility of this chemical entity, protocols for its synthesis and its derivatization into potent biological agents, and quantitative data for representative compounds.

Application Notes: A Key Scaffold for PARP Inhibitors

The primary application of the this compound scaffold lies in the synthesis of PARP inhibitors. The benzamide group is crucial as it mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition by binding to the catalytic domain of PARP enzymes. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.

Derivatives of the 2-amino-5-bromobenzamide core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities that can interact with different regions of the PARP active site.

Quantitative Data: Potency of Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro inhibitory potency of several key benzamide-derived PARP inhibitors against PARP-1 and PARP-2 enzymes. This data highlights the therapeutic potential of compounds synthesized from scaffolds related to this compound.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Olaparib1.91.5
Rucaparib1.41.4
Talazoparib0.570.31
Niraparib3.82.1
Veliparib4.72.9

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2-amino-5-bromobenzoic acid.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Dimethylamine (2M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in DMF, add DIPEA (2.0 eq) and EDCI (2.0 eq).

  • Add dimethylamine (2.0 eq, 2M solution in THF) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for the Synthesis of Benzimidazole-4-carboxamide PARP Inhibitors (Veliparib Analogs)

This protocol outlines a synthetic route to a key class of PARP inhibitors utilizing a benzimidazole core, which can be derived from precursors related to this compound.

Materials:

  • Substituted 2,3-diaminobenzamide

  • Appropriate formylbenzoic acid (e.g., 4-formylbenzoic acid)

  • Ammonium acetate

  • N,N-Dimethylformamide (DMF)

  • Appropriate amine for amide coupling

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Step 1: Benzimidazole Ring Formation. A mixture of the substituted 2,3-diaminobenzamide (1.0 eq), the desired formylbenzoic acid (1.1 eq), and ammonium acetate (2.0 eq) in DMF is heated at 100 °C for 6 hours. After cooling, the product is isolated by precipitation with water and filtration to yield the benzimidazole carboxylic acid intermediate.

  • Step 2: Amide Coupling. To a solution of the benzimidazole carboxylic acid intermediate (1.0 eq) in DMF, add the desired amine (1.2 eq), HBTU (1.2 eq), and DIPEA (2.5 eq). The reaction mixture is stirred at room temperature overnight. The product is then isolated by aqueous workup and purification by chromatography to yield the final benzimidazole-4-carboxamide PARP inhibitor.

Protocol 3: In Vitro PARP-1 Enzymatic Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds dissolved in DMSO

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat a streptavidin plate with histones.

  • In a separate plate, pre-incubate the PARP-1 enzyme with varying concentrations of the test compound (or vehicle control) in the assay buffer.

  • Transfer the enzyme-inhibitor mixture to the histone-coated plate.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the poly(ADP-ribosyl)ation reaction to occur.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PARP_Inhibition_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER SSB_Repair SSB Repaired BER->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis leads to PARP_Inhibitor PARP Inhibitor (e.g., Veliparib) PARP_Inhibitor->PARP1 inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Material 2-Amino-5-bromobenzoic Acid Intermediate This compound Start_Material->Intermediate Amidation Modification Chemical Modification (e.g., Suzuki Coupling) Intermediate->Modification Final_Compound Final PARP Inhibitor Analog Modification->Final_Compound Enzyme_Assay PARP-1 Enzymatic Assay Final_Compound->Enzyme_Assay Test Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Final_Compound->Cell_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Efficacy Evaluate Cellular Efficacy Cell_Assay->Efficacy

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. This methodology is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules for drug discovery and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-N,N-dimethylbenzamide with various arylboronic acids. The resulting 2-Amino-5-aryl-N,N-dimethylbenzamide scaffold is of significant interest as it forms the core structure of potent and selective histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutic agents for the treatment of cancers and other diseases.[1]

The protocols provided herein are based on established procedures for structurally similar substrates and are intended to serve as a comprehensive starting point for reaction optimization and library synthesis.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates structurally analogous to this compound. These data can serve as a guide for optimizing the reaction with the target substrate.

Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Amino-bromopyridine Derivatives [2][3][4]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901688
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901678
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901680
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME851282

Data is based on reactions with 5-bromo-2-methylpyridin-3-amine and 3-Amino-5-bromopyridine as representative substrates.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials and Equipment
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)

  • Schlenk flask or microwave vial

  • Condenser and magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure (Thermal Conditions)
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-N,N-dimethylbenzamide.

Microwave-Assisted Procedure

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., a suitable Pd(II) complex, 0.1-1 mol%).

  • Solvent Addition: Add the desired solvent (e.g., toluene, 3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).[5]

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as the thermal conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-Amino-5-aryl-N,N-dimethylbenzamides.

G A Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Solvent Addition: Degassed 1,4-Dioxane/H₂O B->C D Heating: 90-100 °C, 12-24 h (or Microwave Irradiation) C->D E Reaction Monitoring: TLC or LC-MS D->E F Workup: - Quench with H₂O - Extract with Ethyl Acetate E->F G Purification: - Dry with Na₂SO₄ - Concentrate - Column Chromatography F->G H Characterization: NMR, MS G->H

Caption: A step-by-step experimental workflow diagram.

Application in Drug Discovery: HDAC Inhibitors

The 5-aryl-substituted 2-aminobenzamide scaffold is a well-established pharmacophore for histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is implicated in the pathogenesis of various cancers and other diseases. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The Suzuki-Miyaura coupling of this compound provides a convergent and efficient route to synthesize a diverse library of 5-aryl-2-aminobenzamide derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel HDAC inhibitors with improved potency, selectivity, and pharmacokinetic properties. The N,N-dimethylamide moiety can influence the compound's solubility and cell permeability, making this a valuable building block in medicinal chemistry programs targeting HDACs.

Signaling Pathway Diagram: Simplified HDAC Inhibition

G A 2-Amino-5-aryl-N,N-dimethylbenzamide (HDAC Inhibitor) B HDAC Enzyme A->B Inhibits C Histone Acetylation (Increased) B->C Deacetylates Histones (Inhibited) D Chromatin Relaxation C->D E Gene Transcription (Tumor Suppressor Genes) D->E F Cell Cycle Arrest, Apoptosis E->F

Caption: Simplified pathway of HDAC inhibition by 2-amino-5-aryl-N,N-dimethylbenzamides.

References

Application Notes and Protocols: The Role of 2-Amino-5-bromo-N,N-dimethylbenzamide and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction:

2-Amino-5-bromo-N,N-dimethylbenzamide and its structural analog, 2-amino-5-bromo-N,3-dimethylbenzamide, are key chemical intermediates in the synthesis of a class of modern insecticides known as anthranilic diamides. While the chloro-analogs of these compounds are more commonly cited in the synthesis of major commercial products like chlorantraniliprole, the bromo-derivatives serve as crucial precursors in synthetic pathways leading to other potent insecticidal molecules. Their primary role is often as a starting material for the introduction of a cyano group, which is a key feature in a number of patented insecticidal compounds.

This document provides an overview of the application of 2-amino-5-bromo-N,3-dimethylbenzamide in the synthesis of agrochemical intermediates and, by extension, active insecticidal ingredients. It includes experimental protocols derived from patent literature and quantitative data to support researchers in the field.

Role as an Intermediate in Diamide Insecticide Synthesis

2-Amino-5-bromo-N,3-dimethylbenzamide is a valuable intermediate for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. This conversion is a critical step as the cyano-substituted benzamide is a direct precursor to certain insecticidal cyanoanthranilic diamides.[1] The general synthetic approach involves the reaction of the bromo-compound with a cyanide source, typically in the presence of a catalyst.

The resulting cyanoanthranilic diamides are part of a broader class of insecticides that act as ryanodine receptor modulators. These insecticides provide effective control of a wide range of chewing pests, particularly Lepidoptera, in various crops.

Logical Workflow: From Intermediate to Active Ingredient

G A 2-Amino-5-bromo-N,3-dimethylbenzamide B Cyanation Reaction A->B C 2-Amino-5-cyano-N,3-dimethylbenzamide B->C D Coupling with Pyrazole Carboxylic Acid C->D E Insecticidal Cyanoanthranilic Diamide D->E

Caption: Synthetic pathway from the bromo-intermediate to the final agrochemical.

Quantitative Data from Synthesis

The following table summarizes quantitative data for key reaction steps in the synthesis of halogenated N,3-dimethylbenzamides, which are critical intermediates for diamide insecticides.

Intermediate ProductStarting MaterialReagentsSolventYieldPurityReference
2-Amino-5-bromo-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamideBromine, Acetic Acid, NaOHAcetic AcidNot specified99.1%[2]
2-Amino-5-cyano-N,3-dimethylbenzamide2-Amino-5-bromo-N,3-dimethylbenzamideSodium Cyanide, Copper(I) Iodide, N,N-dimethylformamideXylenesNot specifiedNot specified[1]
2-Amino-5-chloro-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamideN-chlorosuccinimide (NCS)Not specified87-90%Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-N,3-dimethylbenzamide[2]

This protocol describes the bromination of 2-amino-N,3-dimethylbenzamide.

Materials:

  • 2-Amino-N,3-dimethylbenzamide

  • Acetic Acid

  • Liquid Bromine

  • 50% Aqueous Sodium Hydroxide

  • Nitrogen gas

  • 1000-mL flask with mechanical stirrer, thermocouple, condenser, and Teflon® tubing

Procedure:

  • Charge the 1000-mL flask with 226 mL of acetic acid.

  • Add a solution of 25 g of 50% aqueous sodium hydroxide in 85 g of water over 15 minutes.

  • Add 50 g (0.305 mol) of 2-amino-N,3-dimethylbenzamide to the mixture and heat to 55°C.

  • In a separate 200-mL flask, place 50.1 g of liquid bromine.

  • Introduce a nitrogen gas stream through Teflon® tubing below the surface of the liquid bromine at a rate of approximately 0.012 m³/h for 2.5 hours. The entrained bromine vapor is bubbled through the reaction mixture in the 1000-mL flask.

  • Maintain the reaction temperature at about 55°C during the bromine addition and for 30 minutes thereafter.

  • Cool the reaction mixture to 45°C and stir overnight.

  • Add a solution of 52 g of 50% aqueous sodium hydroxide in 88 mL of water to neutralize the hydrobromic acid byproduct.

  • Isolate the crystalline product by filtration, wash with water and an organic solvent (e.g., ethanol or methanol), and dry.

Protocol 2: One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides[3][4]

This protocol outlines a one-pot synthesis method for halogenated benzamides from 2-amino-3-methylbenzoic acid.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Bis(trichloromethyl) carbonate

  • Aqueous methylamine

  • N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)

Procedure:

  • Step 1: Synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. React 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate.

  • Step 2: Synthesis of 2-amino-N,3-dimethyl-benzamide. The product from Step 1 undergoes aminolysis with aqueous methylamine without prior separation.

  • Step 3: Halogenation. The resulting 2-amino-N,3-dimethyl-benzamide is reacted with NCS, NBS, or NIS to yield the corresponding 2-amino-5-chloro, 2-amino-5-bromo, or 2-amino-5-iodo-N,3-dimethylbenzamide.

  • Work-up. The organic solvent is evaporated under reduced pressure, and the needle-like crystals of the target product can be directly separated from water. This one-pot method reports overall yields of 87-94%.[3]

Mechanism of Action: Ryanodine Receptor Modulation

Agrochemicals synthesized from intermediates like 2-amino-5-bromo-N,3-dimethylbenzamide, particularly the anthranilic diamides, act on a novel target in insects: the ryanodine receptor (RyR).

Signaling Pathway:

G cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) Ca_ion Ca²⁺ RyR->Ca_ion Opens Channel Contraction Uncontrolled Muscle Contraction Ca_ion->Contraction Depletes SR stores, leads to Diamide Diamide Insecticide Diamide->RyR Binds and Activates

Caption: Mechanism of action of diamide insecticides on the ryanodine receptor.

These insecticides bind to the insect's ryanodine receptor, causing the channel to remain open. This leads to an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The depletion of calcium stores and sustained high levels of cytoplasmic calcium result in impaired muscle regulation, leading to paralysis and ultimately the death of the insect. This mode of action is highly selective for insect ryanodine receptors over mammalian ones, contributing to the favorable safety profile of these agrochemicals.

Disclaimer: These application notes are for informational purposes only and are intended for use by qualified professionals. All laboratory work should be conducted in accordance with appropriate safety and handling procedures.

References

Application Notes and Protocols: 2-Amino-5-bromo-N,N-dimethylbenzamide as a Key Intermediate in the Synthesis of Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-5-bromo-N,N-dimethylbenzamide and its analogs as crucial intermediates in the synthesis of anthranilic diamide insecticides. This class of insecticides, which includes commercially significant products like chlorantraniliprole and cyantraniliprole, exhibits a novel mode of action by targeting insect ryanodine receptors.[1][2][3] This document outlines the synthetic pathways, experimental protocols, quantitative data, and the biological mechanism of action relevant to the development of these potent pest control agents.

Introduction

Anthranilic diamide insecticides are a significant class of pesticides that selectively target insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[4][5][6] Activation of these receptors by anthranilic diamides leads to an uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and ultimately, death of the insect.[6][7] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[4]

The core structure of these insecticides typically consists of a substituted pyrazole carboxylic acid amide linked to an N-alkylated aminobenzamide. This compound and its structural analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide, serve as the foundational aminobenzamide building block for the synthesis of these potent insecticides.

Synthetic Pathways

The synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, is a multi-step process that involves the preparation of two key intermediates followed by their coupling. The primary intermediates are:

  • A substituted pyrazole carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid).

  • An N-alkylated aminobenzamide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, an analog of the topic compound).

The general synthetic approach involves the amide coupling of these two intermediates. This can be achieved through a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3]

Synthesis of Key Intermediates

1. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid:

This intermediate is synthesized from 2,3-dichloropyridine through a series of reactions including hydrazinolysis, cyclization with diethyl maleate, bromination, oxidation to aromatize the pyrazole ring, and finally, hydrolysis of the ester to the carboxylic acid.[2][3] An alternative route starts from 3-aminocrotononitrile, which undergoes cyclization, bromination, oxidation, and condensation reactions.[8][9]

2. Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (analog of the topic compound):

The synthesis of this intermediate typically starts from 2-amino-3-methylbenzoic acid. The process involves chlorination followed by amidation.[3][10]

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should adapt these protocols based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol is a multi-step synthesis starting from 2,3-dichloropyridine.

Materials: 2,3-dichloropyridine, hydrazine hydrate, ethanol, sodium ethoxide, diethyl maleate, phosphorus oxybromide, acetonitrile, potassium persulfate, sulfuric acid, sodium hydroxide, methanol, hydrochloric acid.

Step-by-step Procedure:

  • Hydrazinolysis: Reflux 2,3-dichloropyridine with hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: Condense the product from step 1 with diethyl maleate in the presence of sodium ethoxide to form the pyrazolidinone ring.

  • Bromination: Treat the pyrazolidinone intermediate with phosphorus oxybromide in acetonitrile to introduce the bromine atom.

  • Oxidation: Oxidize the resulting pyrazoline with potassium persulfate and sulfuric acid in acetonitrile to aromatize the pyrazole ring, yielding ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Hydrolyze the ester from step 4 using sodium hydroxide in aqueous methanol. Following the reaction, acidify the mixture with hydrochloric acid to a pH of 2 to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2][3] Purify the crude product by recrystallization.

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines the synthesis starting from 2-amino-3-methylbenzoic acid.

Materials: 2-amino-3-methylbenzoic acid, sulfuryl chloride, dichloroethane, thionyl chloride, methylamine solution.

Step-by-step Procedure:

  • Chlorination: React 2-amino-3-methylbenzoic acid with a chlorinating agent such as sulfuryl chloride in an inert organic solvent like dichloroethane at an elevated temperature (e.g., 50°C) to produce 2-amino-5-chloro-3-methylbenzoic acid.[3]

  • Amide Formation: Convert the carboxylic acid from step 1 to the corresponding N-methylamide. This can be achieved by first reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with a methylamine solution.[11]

Protocol 3: Synthesis of Chlorantraniliprole (Amide Coupling)

This protocol describes the final coupling step to produce chlorantraniliprole.

Materials: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide, methanesulfonyl chloride, 3-picoline, acetonitrile.

Step-by-step Procedure:

  • Activation of Carboxylic Acid: In a suitable reactor, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in acetonitrile. Add a base such as 3-picoline. Cool the mixture in an ice bath.

  • Amide Bond Formation: Slowly add methanesulfonyl chloride to the cooled solution to form the mixed anhydride. To this activated intermediate, add a solution of 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.

  • Reaction and Workup: Allow the reaction to proceed at room temperature. After completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude chlorantraniliprole can be purified by recrystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., N,N-dimethylacetamide) and a poor solvent (e.g., water or methanol), to yield a high-purity product.[12][13]

Quantitative Data

The following tables summarize typical yields and purity data for the synthesis of chlorantraniliprole and its intermediates.

Table 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

StepReactionReagentsYield (%)Purity (%)Reference
1Hydrazinolysis & CyclizationHydrazine hydrate, Diethyl maleate--[2]
2Bromination & OxidationPOBr₃, K₂S₂O₈--[2]
3HydrolysisNaOH, HCl70>98[2]
Overall Multi-step synthesis ~41-47 >99 [1][2]

Table 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

StepReactionReagentsYield (%)Purity (%)Reference
1ChlorinationSO₂Cl₂--[3]
2AmidationSOCl₂, Methylamine>82>97[11]

Table 3: Synthesis of Chlorantraniliprole

StepReactionReagentsYield (%)Purity (%)Reference
1Amide CouplingMethanesulfonyl chloride, 3-picoline91.5>97.5[9][13]
2PurificationRecrystallization>80>99[12][13]

Mandatory Visualizations

Signaling Pathway of Anthranilic Diamide Insecticides

G cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store RyR->Ca_store Opens Channel Ca_cytosol Increased Cytosolic Ca²⁺ Ca_store->Ca_cytosol Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction Ca_cytosol->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death Insecticide Anthranilic Diamide Insecticide Insecticide->RyR Binds and Activates

Caption: Mode of action of anthranilic diamide insecticides on insect ryanodine receptors.

Experimental Workflow for Synthesis and Efficacy Testing

G cluster_synthesis Synthesis cluster_testing Efficacy Testing Start Starting Materials (e.g., this compound analog) Intermediate1 Synthesis of Pyrazole Carboxylic Acid Start->Intermediate1 Intermediate2 Synthesis of Anthranilamide Start->Intermediate2 Coupling Amide Coupling Intermediate1->Coupling Intermediate2->Coupling Purification Purification of Final Product Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Formulation Insecticide Formulation Characterization->Formulation Bioassay Laboratory Bioassays (e.g., mortality rate, knockdown time) Formulation->Bioassay Field_Trials Field Trials (crop protection efficacy) Bioassay->Field_Trials Data_Analysis Data Analysis and Reporting Field_Trials->Data_Analysis

References

Anwendungsbeispiele und Protokolle: Derivatisierung von 2-Amino-5-brom-N,N-dimethylbenzamid für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 26. Dezember 2025

Autor: Dr. Gemini, KI-Wissenschaftler

Zusammenfassung: Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 2-Amino-5-brom-N,N-dimethylbenzamid, einem vielseitigen Baustein für die Wirkstoffentdeckung. Die Funktionalisierung dieses Moleküls durch palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung ermöglicht die Synthese einer breiten Palette von Analoga mit potenziellem therapeutischem Nutzen. Die hier beschriebenen Protokolle, die auf etablierten Methoden für strukturell ähnliche Substrate basieren, bieten einen robusten Ausgangspunkt für die Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Identifizierung von Leitstrukturen.

Einleitung

2-Amino-5-brom-N,N-dimethylbenzamid ist ein attraktives Ausgangsmolekül für die medizinische Chemie. Es verfügt über drei reaktive Stellen, die für eine chemische Modifikation zugänglich sind: die Aminogruppe, das Bromatom und die N,N-Dimethylamidgruppe. Insbesondere das Bromatom am aromatischen Ring dient als vielseitiger "Griff" für Übergangsmetall-katalysierte Kreuzkupplungsreaktionen, die die Einführung verschiedener funktioneller Gruppen ermöglichen. Benzamid-Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften. Jüngste Studien haben gezeigt, dass substituierte Benzamide als potente Inhibitoren von Kinasen, wie z. B. IKK-α und IKK-β, wirken können, was sie zu vielversprechenden Kandidaten für die Behandlung von Entzündungskrankheiten und Krebs macht.

Diese Anwendungsbeispiele konzentrieren sich auf zwei der leistungsfähigsten Methoden zur Derivatisierung von Arylhalogeniden: die Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.

Synthesestrategien und Protokolle

Die Derivatisierung von 2-Amino-5-brom-N,N-dimethylbenzamid konzentriert sich hauptsächlich auf die Funktionalisierung der C-Br-Bindung.

G A 2-Amino-5-brom- N,N-dimethylbenzamid B Suzuki-Miyaura Kupplung A->B ArB(OH)2, Pd-Katalysator, Base C Buchwald-Hartwig Aminierung A->C R2NH, Pd-Katalysator, Base D 5-Aryl-2-amino- N,N-dimethylbenzamid (C-C-Bindung) B->D E 5-(Arylamino)-2-amino- N,N-dimethylbenzamid (C-N-Bindung) C->E

Abbildung 1. Allgemeine Derivatisierungsstrategien.

Dieses Protokoll beschreibt die palladiumkatalysierte Kupplung von 2-Amino-5-brom-N,N-dimethylbenzamid mit verschiedenen Arylboronsäuren zur Synthese von 5-Aryl-2-amino-N,N-dimethylbenzamid-Derivaten.

Materialien:

  • 2-Amino-5-brom-N,N-dimethylbenzamid

  • Arylboronsäure (1,2 Äquivalente)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äquivalente)

  • Kaliumphosphat (K₃PO₄) (2,5 Äquivalente)

  • Wasserfreies 1,4-Dioxan

  • Entgastes Wasser

  • Schlenk-Kolben

  • Inertgas (Argon oder Stickstoff)

Verfahren:

  • In einen Schlenk-Kolben werden 2-Amino-5-brom-N,N-dimethylbenzamid (1,0 Äq.), die gewünschte Arylboronsäure (1,2 Äq.) und Kaliumphosphat (2,5 Äq.) gegeben.

  • Der Kolben wird verschlossen, evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt. Dieser Zyklus wird dreimal wiederholt, um eine inerte Atmosphäre zu gewährleisten.

  • Unter inerter Atmosphäre werden Tetrakis(triphenylphosphin)palladium(0) (0,05 Äq.) zugegeben.

  • Anschließend werden wasserfreies 1,4-Dioxan und entgastes Wasser in einem Verhältnis von 4:1 zugegeben (z. B. für einen 1-mmol-Ansatz des Benzamids werden 4 ml 1,4-Dioxan und 1 ml Wasser verwendet).

  • Die Reaktionsmischung wird bei 85-95 °C gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht. Die Reaktion ist in der Regel innerhalb von 12-18 Stunden abgeschlossen.

  • Nach Abschluss wird die Reaktionsmischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Erwartete Ergebnisse: Die folgende Tabelle fasst die Ausbeuten zusammen, die bei der Suzuki-Miyaura-Kupplung eines strukturell sehr ähnlichen Analogons, 5-Brom-2-methylpyridin-3-amin, mit verschiedenen Arylboronsäuren erzielt wurden. Diese Daten geben einen guten Hinweis auf die zu erwartenden Ausbeuten für die Kupplung von 2-Amino-5-brom-N,N-dimethylbenzamid unter ähnlichen Bedingungen.

ArylboronsäureProdukt (analog)Ausbeute (%)
Phenylboronsäure2-Amino-4-methyl-5-phenylpyridin85
4-Methylphenylboronsäure2-Amino-4-methyl-5-(p-tolyl)pyridin82
4-Methoxyphenylboronsäure2-Amino-5-(4-methoxyphenyl)-4-methylpyridin78
4-Fluorphenylboronsäure2-Amino-5-(4-fluorphenyl)-4-methylpyridin88

Tabelle 1: Repräsentative Ausbeuten für die Suzuki-Miyaura-Kupplung eines analogen Substrats.

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A Reagenzien abwiegen: - 2-Amino-5-brom-N,N-dimethylbenzamid - Arylboronsäure - K3PO4 B In Schlenk-Kolben geben A->B C Inerte Atmosphäre herstellen (3x Evakuieren/Spülen) B->C D Pd(PPh3)4 zugeben C->D E Lösungsmittel zugeben (Dioxan/Wasser) D->E F Bei 85-95°C rühren E->F G Reaktion überwachen (DC oder LC-MS) F->G H Abkühlen auf RT G->H I Extrahieren mit Ethylacetat H->I J Waschen mit Wasser und Kochsalzlösung I->J K Trocknen, Filtrieren, Einengen J->K L Säulenchromatographie K->L M Produkt L->M

Abbildung 2. Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Dieses Protokoll beschreibt die palladiumkatalysierte Kupplung von 2-Amino-5-brom-N,N-dimethylbenzamid mit primären oder sekundären Aminen zur Synthese von 5-(substituierten Amino)-2-amino-N,N-dimethylbenzamid-Derivaten.

Materialien:

  • 2-Amino-5-brom-N,N-dimethylbenzamid

  • Primäres oder sekundäres Amin (1,5 Äquivalente)

  • Palladium(II)-acetat [Pd(OAc)₂] (0,02 Äquivalente)

  • 1,3-Bis(diphenylphosphino)propan (dppp) (0,04 Äquivalente)

  • Natrium-tert-butoxid (NaOtBu) (2,0 Äquivalente)

  • Wasserfreies Toluol

  • Verschließbares Reaktionsgefäß

  • Inertgas (Argon oder Stickstoff)

Verfahren:

  • In ein trockenes, verschließbares Reaktionsgefäß, das mit einem Magnetrührstab ausgestattet ist, werden 2-Amino-5-brom-N,N-dimethylbenzamid, Natrium-tert-butoxid, Pd(OAc)₂ und dppp gegeben.

  • Das Gefäß wird evakuiert und mit einem Inertgas gefüllt.

  • Wasserfreies Toluol wird zugegeben, gefolgt von der Lösung des Amins.

  • Das Gefäß wird fest verschlossen und die Reaktionsmischung wird bei 80-100 °C unter kräftigem Rühren erhitzt.

  • Der Reaktionsfortschritt wird mittels LC-MS überwacht.

  • Nach Abschluss wird die Reaktion auf Raumtemperatur abgekühlt.

  • Das Reaktionsgefäß wird vorsichtig geöffnet und die Reaktion mit einer gesättigten wässrigen Lösung von Ammoniumchlorid gequencht.

  • Das Produkt wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Erwartete Ergebnisse: Die Buchwald-Hartwig-Aminierung ist eine robuste Reaktion, die in der Regel gute bis ausgezeichnete Ausbeuten liefert. Die folgende Tabelle zeigt repräsentative Ausbeuten für die Kupplung verschiedener Amine mit einem analogen Arylbromid.

AminProdukt (analog)Ausbeute (%)
Morpholin4-(6-Amino-4-methylpyridin-3-yl)morpholin92
Piperidin1-(6-Amino-4-methylpyridin-3-yl)piperidin85
AnilinN-(6-Amino-4-methylpyridin-3-yl)anilin78
BenzylaminN-Benzyl-4-methyl-5-aminopyridin-2-amin81

Tabelle 2: Repräsentative Ausbeuten für die Buchwald-Hartwig-Aminierung eines analogen Substrats.

G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A Reagenzien abwiegen: - 2-Amino-5-brom-N,N-dimethylbenzamid - NaOtBu, Pd(OAc)2, dppp B In Reaktionsgefäß geben A->B C Inerte Atmosphäre herstellen B->C D Toluol und Amin zugeben C->D E Gefäß verschließen D->E F Bei 80-100°C rühren E->F G Reaktion überwachen (LC-MS) F->G H Abkühlen auf RT G->H I Quenchen mit NH4Cl H->I J Extrahieren mit Ethylacetat I->J K Waschen, Trocknen, Einengen J->K L Säulenchromatographie K->L M Produkt L->M G cluster_0 Zytoplasma cluster_1 Zellkern A Entzündlicher Stimulus (z.B. TNF-α) B IKK-Komplex (IKK-α, IKK-β, NEMO) A->B E Phosphorylierung von IκB B->E C IκB D NF-κB F Ubiquitinierung & Abbau von IκB E->F G NF-κB Translokation in den Zellkern F->G H Transkription von entzündungsfördernden Genen G->H I 2-Aminobenzamid- Derivate I->B Hemmung

Application Notes and Protocols for the Work-up and Purification of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromo-N,N-dimethylbenzamide and its analogs are key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Proper work-up and purification of this compound are crucial to ensure high purity and yield, which are critical for subsequent synthetic steps and the quality of the final product. This document provides detailed protocols for the reaction work-up and purification of this compound, based on established methods for structurally similar compounds. The methodologies described herein are intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Data Presentation

The following table summarizes typical yields and purity levels achieved for compounds structurally related to this compound, as reported in the literature. This data can serve as a benchmark for the expected outcome of the purification protocols described below.

CompoundPurification MethodYieldPurity (Method)Reference
2-Amino-5-cyano-N,3-dimethylbenzamideFiltration82-90%93-95% (HPLC)[1][2]
2-Amino-5-cyano-N,3-dimethylbenzamideColumn Chromatography50.5%94.6% (LC)[1]
2-Amino-5-bromo-N,3-dimethylbenzamideNot Specified96.3%94.8%[3]
2-Amino-5-cyano-3-tolyl acid ethyl esterExtraction and Washing80.2%96.3% (LC)[1]
Benzyl 2-amino-5-bromo-3-methylbenzoateColumn Chromatography43.3%83.6% (GC)[2]

Experimental Protocols

This section details the methodologies for the work-up and purification of this compound. The protocols are based on common organic chemistry techniques and procedures described for analogous compounds.

Protocol 1: General Aqueous Work-up and Extraction

This protocol is suitable for quenching a reaction mixture and extracting the crude product.

Materials:

  • Reaction mixture containing this compound

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully pour the reaction mixture into a beaker containing deionized water. Stir for 10-15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate solution (to neutralize any acid)

    • Brine (to remove excess water)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the target compound from impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal eluent system for separation using TLC. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the initial eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the determined eluent system. A gradient elution from a non-polar to a more polar solvent system may be necessary for effective separation.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid products.[4]

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the purification process.

experimental_workflow cluster_workup Reaction Work-up cluster_purification Purification reaction_mixture Reaction Mixture quenching Quenching (e.g., with Water) reaction_mixture->quenching extraction Extraction (e.g., Ethyl Acetate) quenching->extraction washing Washing (Water, NaHCO3, Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the work-up and purification of this compound.

logical_relationship start Start: Crude Reaction Product workup Aqueous Work-up & Extraction start->workup is_solid Is the crude product a solid? purification_choice Choose Purification Method is_solid->purification_choice Yes column Column Chromatography is_solid->column No workup->is_solid purification_choice->column recrystallize Recrystallization purification_choice->recrystallize end End: Pure Product column->end recrystallize->end

Caption: Decision-making process for the purification of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in a two-step process, starting from the readily available 2-aminobenzoic acid.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The presence of the amino, bromo, and amide functionalities allows for a wide range of chemical modifications, making them valuable building blocks for the synthesis of diverse and complex molecules with potential therapeutic applications. This document outlines a scalable and reproducible synthetic route suitable for laboratory and pilot plant scale production.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Bromination of 2-Aminobenzoic Acid: This step introduces the bromine atom at the 5-position of the aromatic ring.

  • Amidation of 2-Amino-5-bromobenzoic Acid: The carboxylic acid is converted to the corresponding N,N-dimethylamide.

Synthesis_Pathway A 2-Aminobenzoic Acid B Step 1: Bromination A->B C 2-Amino-5-bromobenzoic Acid B->C D Step 2: Amidation C->D E This compound D->E

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol describes the bromination of 2-aminobenzoic acid using bromine in glacial acetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzoic Acid137.14100 g0.729
Glacial Acetic Acid60.051 L-
Bromine159.81116.5 g (37.5 mL)0.729
Benzene78.11As needed for washing-
Methanol32.04As needed for purification-

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 100 g (0.729 mol) of 2-aminobenzoic acid in 500 mL of glacial acetic acid.

  • Cool the solution to 15°C in an ice bath.

  • In the dropping funnel, prepare a solution of 116.5 g (0.729 mol) of bromine in 500 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over a period of 1-2 hours, maintaining the temperature at 15°C.

  • After the addition is complete, continue to stir the mixture for an additional hour at the same temperature.

  • Filter the resulting precipitate and wash the solid with benzene.

  • To purify the product, suspend the crude solid in methanol, stir for 15 minutes, and then filter.

  • Evaporate the filtrate to dryness under reduced pressure to yield 2-amino-5-bromobenzoic acid.

  • Dry the final product in a vacuum oven at 50°C.

Expected Yield: ~90-96%

Step 2: Synthesis of this compound

This protocol outlines the conversion of 2-amino-5-bromobenzoic acid to its N,N-dimethylamide derivative. This procedure is based on standard amidation methods for similar substrates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromobenzoic Acid216.04100 g0.463
Thionyl Chloride (SOCl₂)118.9766 g (40.5 mL)0.555
Dichloromethane (DCM)84.931 L-
Dimethylamine (2M in THF)45.08463 mL0.926
Triethylamine (Et₃N)101.19130 mL0.926
Saturated Sodium Bicarbonate Solution-As needed for washing-
Brine-As needed for washing-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed for drying-

Procedure:

  • In a reaction vessel, suspend 100 g (0.463 mol) of 2-amino-5-bromobenzoic acid in 500 mL of dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 66 g (0.555 mol) of thionyl chloride to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • In a separate vessel, prepare a solution of 463 mL of 2M dimethylamine in THF and 130 mL of triethylamine in 500 mL of DCM, and cool it to 0°C.

  • Slowly add the acid chloride solution to the dimethylamine solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: ~80-90%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation A Dissolve 2-Aminobenzoic Acid in Glacial Acetic Acid B Cool to 15°C A->B C Dropwise Addition of Bromine Solution B->C D Stir for 1 hour C->D E Filter and Wash with Benzene D->E F Purify with Methanol E->F G Dry Product F->G H Suspend 2-Amino-5-bromobenzoic Acid in DCM G->H Intermediate Product I Add Thionyl Chloride at 0°C H->I J Stir to form Acid Chloride I->J L Add Acid Chloride to Dimethylamine Solution at 0°C J->L K Prepare Dimethylamine Solution K->L M Workup and Extraction L->M N Purify by Recrystallization M->N O Dry Final Product N->O

Troubleshooting & Optimization

"2-Amino-5-bromo-N,N-dimethylbenzamide" reaction byproducts and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inactive reagents: Degradation of starting materials or reagents.Use fresh, high-purity starting materials and reagents. Ensure proper storage conditions, especially for hygroscopic or air-sensitive compounds.
Poor quality solvent: Presence of water or other impurities in the solvent.Use anhydrous solvents, especially for moisture-sensitive reactions. Consider distilling the solvent before use.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of byproducts: Side reactions occurring during the synthesis.Refer to the "Potential Byproducts and Impurities" section below to identify possible byproducts. Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.
Incomplete reaction: Presence of unreacted starting materials.As mentioned above, ensure the reaction goes to completion by extending the reaction time or adjusting the temperature.
Product is an Oil or Fails to Crystallize Presence of impurities: Impurities can inhibit crystallization.Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Incorrect solvent system for crystallization: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal one for recrystallization.
Product is Colored (e.g., brown or yellow) Formation of colored impurities: Oxidation of the amino group or other side reactions can lead to colored byproducts.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High Levels of Debrominated Impurity Protodebromination: Loss of the bromine atom from the aromatic ring.This can be minimized by using anhydrous solvents and maintaining a rigorously inert atmosphere during the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established route involves a two-step process:

  • Bromination: Electrophilic bromination of 2-amino-N,N-dimethylbenzamide using a suitable brominating agent like N-Bromosuccinimide (NBS).

  • Amidation (alternative route): Amidation of 2-amino-5-bromobenzoic acid with dimethylamine, often activated by a coupling agent.

Q2: What are the most common byproducts and impurities I should look out for?

During the synthesis of this compound, several byproducts and impurities can form. The table below summarizes the most common ones.

Impurity/Byproduct Structure Potential Origin Analytical Detection
2-Amino-N,N-dimethylbenzamideC₉H₁₂N₂OUnreacted starting material (in the bromination route).HPLC, LC-MS
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂Unreacted starting material (in the amidation route) or hydrolysis of the amide.HPLC, LC-MS
2-Amino-3,5-dibromo-N,N-dimethylbenzamideC₉H₁₀Br₂N₂OOver-bromination of the starting material or product.HPLC, LC-MS
2-Amino-3-bromo-N,N-dimethylbenzamideC₉H₁₁BrN₂OIsomeric byproduct of the bromination reaction.HPLC, LC-MS
Protodebrominated product (2-Amino-N,N-dimethylbenzamide)C₉H₁₂N₂OLoss of the bromine atom, often promoted by trace acids or metals.[1]HPLC, LC-MS

Q3: What purification methods are most effective for this compound?

The most common and effective purification techniques are:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: This technique can be used to obtain a highly pure crystalline product. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

For related compounds, purification using a Soxhlet extractor with toluene and silica gel has also been reported to be effective for simultaneous extraction, filtration, and crystallization.[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used for quantitative purity analysis (qNMR) with an internal standard.

Experimental Protocols

Illustrative Synthesis of this compound (via Bromination)

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Amino-N,N-dimethylbenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-Amino-N,N-dimethylbenzamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points cluster_analysis Analytical Checks start Start: 2-Amino-N,N-dimethylbenzamide bromination Bromination with NBS start->bromination workup Aqueous Workup bromination->workup low_yield Low Yield bromination->low_yield Incomplete Reaction impurities Impurities Detected bromination->impurities Side Reactions tlc_hplc TLC/HPLC Monitoring bromination->tlc_hplc purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: this compound purification->product oily_product Oily Product purification->oily_product Residual Impurities nmr_ms Structure & Purity Confirmation (NMR, LC-MS) product->nmr_ms

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Potential Impurity Formation Pathways

cluster_impurities Potential Impurities main_reactant 2-Amino-N,N-dimethylbenzamide desired_product This compound main_reactant->desired_product Monobromination (desired) over_bromination Dibrominated Product main_reactant->over_bromination Over-bromination isomer Isomeric Brominated Product main_reactant->isomer Isomeric Bromination starting_material Unreacted Starting Material main_reactant->starting_material Incomplete Reaction debromination Debrominated Product desired_product->debromination Protodebromination

Caption: Potential pathways for the formation of impurities during the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Route 1: Bromination of 2-Amino-N,N-dimethylbenzamide

Question 1: The bromination of 2-Amino-N,N-dimethylbenzamide is resulting in a low yield of the desired mono-brominated product. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the mono-bromination of 2-Amino-N,N-dimethylbenzamide can be attributed to several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions. Here are some troubleshooting steps to improve your yield:

  • Incomplete Reaction:

    • Insufficient Brominating Agent: Ensure you are using an appropriate stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). A slight excess of the brominating agent may be necessary to drive the reaction to completion. However, a large excess can lead to di-bromination.

    • Reaction Time and Temperature: The reaction may require more time or a slightly elevated temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A one-pot synthesis method reports high yields with reaction times of 1-2 hours at room temperature using NBS.

  • Side Product Formation:

    • Di-bromination: The amino group in the starting material is strongly activating, which can lead to the formation of di-brominated byproducts.[1] To minimize this, consider the following:

      • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise at a low temperature to control the reaction rate and selectivity.

      • Protecting Group Strategy: Although it adds extra steps, acetylation of the amino group to form the corresponding acetamide can reduce its activating effect, leading to cleaner mono-bromination. The protecting group can then be removed by hydrolysis.[2]

    • Oxidation: Anilines are susceptible to oxidation, especially with stronger brominating agents or harsh reaction conditions. Using a milder brominating agent like NBS is often preferred over elemental bromine.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction's outcome. Acetonitrile or chlorinated solvents like dichloromethane are commonly used.

    • Catalyst: While often not necessary for such an activated substrate, in some cases, a catalyst might be employed to improve selectivity.

Question 2: I am observing the formation of a significant amount of di-brominated byproduct. How can I suppress this side reaction?

Answer:

The formation of di-brominated impurities is a common issue due to the highly activating nature of the amino group.[1] Here are some strategies to enhance the selectivity for mono-bromination:

  • Control of Stoichiometry and Addition:

    • Use a precise stoichiometry of the brominating agent (ideally 1.0 to 1.1 equivalents).

    • Add the brominating agent slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize over-reaction.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is generally more selective for mono-bromination compared to liquid bromine.[3]

  • Solvent Effects:

    • Using a non-polar solvent can sometimes reduce the rate of the second bromination.

  • Protection-Deprotection Strategy:

    • Temporarily protecting the amino group as an amide (e.g., acetamide) significantly reduces its activating effect, allowing for selective mono-bromination. The amide can then be hydrolyzed back to the amine in a subsequent step.[2]

Question 3: The purification of the final product is challenging due to the presence of starting material and di-brominated impurity. What are the recommended purification methods?

Answer:

Effective purification is crucial for obtaining high-purity this compound. Here are some recommended techniques:

  • Column Chromatography: This is a very effective method for separating the desired mono-brominated product from both the more polar starting material and the less polar di-brominated byproduct. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate is typically used.

  • Recrystallization: If the crude product is a solid and the impurities are present in small amounts, recrystallization can be an efficient purification method. Suitable solvents or solvent mixtures need to be determined empirically, but ethanol, methanol, or mixtures with water are good starting points.

  • Acid-Base Extraction: An acid wash can be used to remove any unreacted starting material (2-Amino-N,N-dimethylbenzamide) by forming a water-soluble salt, while the brominated products remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes:

  • Direct Bromination: This involves the electrophilic aromatic substitution of 2-Amino-N,N-dimethylbenzamide with a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine.[3]

  • Amide Formation: This route starts with 2-Amino-5-bromobenzoic acid, which is then coupled with dimethylamine to form the desired amide. This can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with dimethylamine.

Q2: What is a high-yielding, one-pot method for this synthesis?

A2: A reported one-pot synthesis starts from 2-amino-3-methylbenzoic acid. This method involves three sequential steps in the same reaction vessel without isolation of intermediates:

  • Formation of an isatoic anhydride derivative using bis(trichloromethyl) carbonate.

  • Aminolysis with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

  • Electrophilic bromination with N-bromosuccinimide (NBS) to yield the final product. This one-pot process has been reported to achieve overall yields of up to 94%.[3]

Q3: Are there any "greener" or more environmentally friendly synthetic methods available?

A3: Yes, an electrochemical method for the bromination of 2-amino-N,3-dimethylbenzamide has been reported. This method avoids the use of corrosive and hazardous liquid bromine by generating the brominating species in situ through the electrolysis of hydrobromic acid. This approach is reported to have a high yield (up to 97.12%) and purity (>95%), with mild reaction conditions and shorter reaction times, making it a more environmentally friendly alternative.[4]

Q4: How can I monitor the progress of the bromination reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value compared to the starting material, 2-Amino-N,N-dimethylbenzamide. Typically, the product is less polar than the starting material. Staining with a visualizing agent like potassium permanganate or viewing under UV light can help in identifying the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound and Analogs

Synthetic MethodStarting MaterialKey ReagentsReported YieldPurityReference
One-Pot Synthesis2-Amino-3-methylbenzoic acid1. Bis(trichloromethyl) carbonate2. Methylamine3. NBS87-94%Not specified[3]
Electrochemical Bromination2-Amino-N,3-dimethylbenzamideHBr, dilute H₂SO₄, electrolysisup to 97.12%>95%[4]
Traditional Bromination2-Amino-N,3-dimethylbenzamideLiquid Br₂, NaOH, Acetic Acid89.7%Not specified[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Amino-3-methylbenzoic acid[3]
  • Step 1: Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

    • To a solution of 2-amino-3-methylbenzoic acid in an appropriate organic solvent, add bis(trichloromethyl) carbonate.

    • Stir the reaction mixture at the specified temperature and time to form the isatoic anhydride derivative.

  • Step 2: Aminolysis to form 2-amino-N,3-dimethylbenzamide.

    • To the reaction mixture from Step 1, add aqueous methylamine.

    • Stir at room temperature until the aminolysis is complete (monitor by TLC).

  • Step 3: Bromination to form 2-amino-5-bromo-N,3-dimethylbenzamide.

    • To the reaction mixture from Step 2, add N-bromosuccinimide (NBS) portion-wise.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

    • Evaporate the organic solvent under reduced pressure. The product can often be isolated as needle-like crystals directly from the remaining aqueous solution.

Protocol 2: Electrochemical Bromination of 2-Amino-N,3-dimethylbenzamide[4]
  • Reaction Setup:

    • In a diaphragm electrolytic cell with platinum sheet electrodes, prepare an electrolyte solution of dilute sulfuric acid and hydrobromic acid.

    • Dissolve 2-amino-N,3-dimethylbenzamide in the electrolyte solution.

  • Electrolysis:

    • Apply a constant current to the system.

    • The reaction is typically carried out at room temperature for 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: Electrochemical Bromination start1 2-Amino-3-methylbenzoic acid step1_1 Add Bis(trichloromethyl) carbonate start1->step1_1 intermediate1 Isatoic Anhydride Derivative step1_1->intermediate1 step1_2 Add Aqueous Methylamine intermediate1->step1_2 intermediate2 2-Amino-N,3-dimethylbenzamide (in situ) step1_2->intermediate2 step1_3 Add NBS intermediate2->step1_3 end1 This compound step1_3->end1 start2 2-Amino-N,3-dimethylbenzamide step2_1 Electrolysis in HBr/H₂SO₄ start2->step2_1 end2 This compound step2_1->end2

Caption: Synthetic routes for this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Side Products Observed check_reaction->side_products Yes solution_incomplete1 Increase Reaction Time incomplete->solution_incomplete1 solution_incomplete2 Increase Temperature incomplete->solution_incomplete2 solution_incomplete3 Check Reagent Stoichiometry incomplete->solution_incomplete3 check_side_products Identify Side Products (e.g., di-brominated) side_products->check_side_products solution_dibromination1 Slow Addition of Brominating Agent check_side_products->solution_dibromination1 Di-bromination solution_dibromination2 Use Milder Reagent (NBS) check_side_products->solution_dibromination2 Di-bromination solution_dibromination3 Protecting Group Strategy check_side_products->solution_dibromination3 Di-bromination

Caption: Troubleshooting logic for low yield in the synthesis.

References

"2-Amino-5-bromo-N,N-dimethylbenzamide" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation of 2-Amino-5-bromo-N,N-dimethylbenzamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at 4°C, protected from light, in a dry and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture and air exposure.

Q2: What are the general handling precautions for this compound?

When handling this compound, it is important to avoid contact with skin and eyes.[2] Personal protective equipment, such as gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. Avoid creating dust if handling a solid form.[3] In case of contact, wash the affected area thoroughly with water.[2]

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of impurities. However, degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound, especially if it has been stored for an extended period or exposed to stress conditions.

Q4: What are common degradation pathways for benzamide-containing compounds?

Benzamides can be susceptible to hydrolysis of the amide bond under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (2-amino-5-bromobenzoic acid) and dimethylamine. Other potential degradation pathways could involve oxidation of the amino group or reactions involving the bromine substituent, particularly under photolytic stress.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the main peak using a reference standard.2. Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and see if the retention times match the unexpected peaks.3. Re-evaluate storage and handling procedures to minimize exposure to light, heat, and moisture.
Loss of potency or inconsistent experimental results Significant degradation of the starting material.1. Re-analyze the purity of the this compound stock using a validated stability-indicating HPLC method.2. If degradation is confirmed, obtain a new, pure batch of the compound.3. Prepare fresh solutions for each experiment to minimize degradation in solution.
Discoloration of the solid compound or solutions Potential degradation or contamination.1. Do not use the discolored material. 2. Assess the purity of the material using an appropriate analytical method.3. If contamination is suspected, review handling procedures and solvent purity.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Protocol 1: Forced Degradation Study

This protocol outlines the general conditions for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to 105°C for 24 hours.

    • Dissolve the heat-stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the solution by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for the analysis of this compound and its degradation products.[7][8]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Gradient Program Start with 30% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_degradation Degradation Pathways cluster_products Potential Degradation Products substance 2-Amino-5-bromo- N,N-dimethylbenzamide hydrolysis Hydrolysis (Acid/Base) substance->hydrolysis H+/OH- oxidation Oxidation substance->oxidation [O] photolysis Photolysis substance->photolysis hv acid_product 2-Amino-5-bromobenzoic Acid + Dimethylamine hydrolysis->acid_product oxidized_product Oxidized Derivatives oxidation->oxidized_product photo_product Photodegradants photolysis->photo_product

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 2-Amino-5-bromo-N,N-dimethylbenzamide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-5-bromo-N,N-dimethylbenzamide" by column chromatography. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of the Target Compound from Impurities The polarity of the eluent is not optimal.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate.
The column was loaded with too much crude product.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the stationary phase.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is often preferred.
The Compound is Streaking or Tailing on the TLC Plate and Column The compound is an amine, which can interact strongly with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress the interaction with the silica gel.
The compound is too polar for the chosen solvent system.Increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.
The Compound Will Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, a more polar solvent system, such as methanol in dichloromethane, may be required.
The compound may have decomposed on the acidic silica gel.Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like neutral alumina or a bonded phase.
The Compound Elutes Too Quickly (with the Solvent Front) The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent, such as pure hexanes, and gradually increase the polarity.
Low Recovery of the Purified Compound The compound may be partially adsorbing irreversibly to the silica gel.Deactivating the silica gel with a basic modifier can help improve recovery.
Some of the compound may not have been fully eluted from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for method development with TLC is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an Rf value of 0.2-0.4 for your target compound.

Q2: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

For very polar compounds, you will need a more polar eluent system. Try a mixture of dichloromethane and methanol. A starting point could be 95:5 (dichloromethane:methanol). If streaking is observed, adding a small amount of ammonium hydroxide (e.g., 1% of a 10% solution in methanol) to the mobile phase can be beneficial.

Q3: How can I tell if my compound is decomposing on the silica gel?

To check for stability, dissolve a small amount of your crude product in a suitable solvent and add a small amount of silica gel. Stir the mixture for a few hours and then analyze the solution by TLC. If you observe the appearance of new spots or a decrease in the intensity of your product spot, your compound may be unstable on silica gel.

Q4: Are there alternative stationary phases I can use if my compound is not compatible with silica gel?

Yes, if your compound is basic and shows strong interaction or decomposition on silica gel, you can use neutral or basic alumina. Another option is to use a bonded silica phase, such as amino-functionalized silica, which is less acidic.

Q5: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This is a useful technique when your compound is not very soluble in the starting eluent. To dry load, dissolve your compound in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder, which you can then carefully add to the top of your packed column.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Spot the TLC Plate: Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Optimize: The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen starting eluent.

    • Pour the slurry into the column and gently tap to pack the silica gel evenly, avoiding air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the eluent based on the TLC analysis.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified "this compound".

Visualizations

TroubleshootingWorkflow start Start: Impure Compound tlc Perform TLC Analysis start->tlc good_sep Good Separation? (Rf ≈ 0.2-0.4) tlc->good_sep streaking Streaking/Tailing? tlc->streaking column Run Column Chromatography good_sep->column Yes adjust_solvent Adjust Solvent System good_sep->adjust_solvent No analyze_fractions Analyze Fractions by TLC column->analyze_fractions no_elution Compound Not Eluting? column->no_elution pool_pure Pool Pure Fractions analyze_fractions->pool_pure end Pure Compound pool_pure->end adjust_solvent->tlc streaking->good_sep No add_base Add Base (e.g., Et3N) streaking->add_base Yes add_base->tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Stability on Silica no_elution->check_stability No increase_polarity->column

Caption: Troubleshooting workflow for chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Slurry pack_column 2. Pack the Column prep_column->pack_column prep_sample 3. Prepare Sample (Wet or Dry Load) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute_column 5. Elute with Solvent System load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions 8. Pool Pure Fractions analyze_fractions->pool_fractions evaporate 9. Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Technical Support Center: 2-Amino-5-bromo-N,N-dimethylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-N,N-dimethylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during organic synthesis.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, several side reactions can occur, leading to reduced yields and complex product mixtures.

Question 1: I am observing a significant amount of a debrominated byproduct, 2-amino-N,N-dimethylbenzamide, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I minimize it?

Answer:

The formation of 2-amino-N,N-dimethylbenzamide is a common side reaction known as hydrodehalogenation.[1][2][3] This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Troubleshooting Steps:

  • Hydride Source: The hydride source for this side reaction can be trace amounts of water, alcohols used as solvents, or even the phosphine ligands. Ensure all reagents and solvents are scrupulously dried and degassed.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For substrates prone to hydrodehalogenation, using a catalyst system that favors reductive elimination over competing pathways is essential. For instance, employing bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

  • Base: The choice and purity of the base can also influence the extent of this side reaction.

Logical Relationship: Troubleshooting Hydrodehalogenation

G start Low Yield of Coupling Product byproduct Significant Debrominated Byproduct Observed start->byproduct Symptom cause Hydrodehalogenation byproduct->cause Likely Cause solution1 Ensure Anhydrous & Degassed Conditions cause->solution1 Troubleshoot solution2 Optimize Catalyst & Ligand System cause->solution2 Troubleshoot solution3 Lower Reaction Temperature cause->solution3 Troubleshoot solution4 Evaluate Base Choice & Purity cause->solution4 Troubleshoot outcome Increased Yield of Desired Product solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Decision-making workflow for addressing hydrodehalogenation.

Question 2: My Suzuki-Miyaura reaction is producing a homocoupling byproduct of my boronic acid reagent. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[5][6]

Troubleshooting Steps:

  • Inert Atmosphere: It is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]

  • Order of Addition: Adding the palladium catalyst to the reaction mixture last, after the other reagents have been combined and the system has been made inert, can sometimes minimize homocoupling.

  • Base Stoichiometry: The stoichiometry of the base can influence the selectivity of the reaction.[6] Careful optimization of the amount of base may be necessary.

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Side Reactions (Hypothetical Data Based on Similar Systems)

EntryCatalyst SystemBaseSolventAtmosphereDesired Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂OAir501525
2Pd(PPh₃)₄K₂CO₃Toluene/H₂ONitrogen75105
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂ONitrogen855<5
4SPhos Pd G2K₃PO₄2-MeTHF/H₂ONitrogen92<2<2

Question 3: In my Buchwald-Hartwig amination, I am getting low yields and a complex mixture of products. What are the potential side reactions?

Answer:

Besides hydrodehalogenation, another potential side reaction in Buchwald-Hartwig amination is β-hydride elimination from the palladium-amido intermediate.[7] This can lead to the formation of a debrominated arene and an imine.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical in suppressing β-hydride elimination. Bulky, electron-rich ligands often favor the desired reductive elimination pathway.[7]

  • Base: The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Temperature Control: Careful control of the reaction temperature is important, as higher temperatures can sometimes promote side reactions.

Experimental Workflow: Typical Buchwald-Hartwig Amination

G A Combine Aryl Halide, Amine, Base, Ligand, & Pd Precatalyst in a Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat Reaction Mixture with Vigorous Stirring C->D E Monitor Reaction by TLC or LC-MS D->E F Cool to RT, Quench, and Perform Aqueous Work-up E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Stability and Other Side Reactions

Question 4: I am concerned about the stability of the amide bond in "this compound" under my reaction conditions. Can it undergo hydrolysis?

Answer:

Yes, the N,N-dimethylbenzamide moiety can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, particularly at elevated temperatures.[8][9][10][11]

Troubleshooting Steps:

  • pH Control: If possible, maintain a neutral pH for your reaction. If acidic or basic conditions are required, consider if lower temperatures or shorter reaction times are feasible.

  • Anhydrous Conditions: For non-aqueous reactions, ensure that all reagents and solvents are dry to prevent hydrolysis.

  • Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Question 5: Is there a risk of self-condensation or dimerization with "this compound"?

Answer:

While less common for benzamides compared to their corresponding aldehydes, there is a possibility of self-condensation or dimerization, especially at high temperatures or in the presence of certain catalysts. For instance, derivatives of 2-aminobenzaldehyde have been shown to undergo self-condensation.[12] The amino group of one molecule could potentially react with the activated carbonyl of another, though this is generally not a major pathway under typical cross-coupling conditions.

Troubleshooting Steps:

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.

  • Temperature: Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts and ligands for Suzuki-Miyaura coupling with this compound?

A1: The optimal catalyst and ligand system can be substrate-dependent. However, good starting points for ortho-amino-substituted aryl bromides include palladium catalysts like Pd(PPh₃)₄ or pre-catalysts such as SPhos Pd G2, paired with appropriate bases like K₃PO₄ or Cs₂CO₃.[13]

Q2: What is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this substrate?

A2: A general protocol would involve the following steps:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).[14]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[14]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or 2-MeTHF/water).[13][14]

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.[14]

  • Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress D->E F Aqueous Work-up E->F G Column Chromatography F->G H Product G->H

Caption: Step-by-step protocol for a typical Suzuki-Miyaura coupling.

Q3: What are the key safety considerations when working with this compound and the associated reagents?

A3:

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts and Phosphine Ligands: Many are air and moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are also toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Use flammable solvents in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Technical Support Center: Catalyst Selection for "2-Amino-5-bromo-N,N-dimethylbenzamide" Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst system for cross-coupling reactions involving "2-Amino-5-bromo-N,N-dimethylbenzamide." The information is presented in a question-and-answer format to directly address potential issues and provide troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with "this compound"?

A1: The primary challenges with this substrate arise from the presence of two potentially coordinating groups: the ortho-amino group and the N,N-dimethylamido group. Both the nitrogen of the amino group and the oxygen of the amide can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[1] The steric hindrance from the ortho-amino and N,N-dimethylamido groups can also slow down the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are all viable options for the functionalization of "this compound." The choice of reaction will depend on the desired bond formation (C-C, C-N, or C-C triple bond).

Q3: What are the recommended starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling?

A3: For Suzuki-Miyaura coupling of ortho-substituted bromoanilines, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[2] A good starting point would be a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos, XPhos, or a cataCXium® ligand.[2] Pre-formed palladium precatalysts incorporating these ligands can also offer greater reliability.

Q4: Can I use standard catalysts like Pd(PPh₃)₄ for this substrate?

A4: While Pd(PPh₃)₄ is a versatile catalyst, it may not be effective for this challenging substrate due to the potential for catalyst inhibition by the amino and amide groups.[1] More specialized catalyst systems with bulky and electron-rich ligands are often required to overcome these challenges and achieve good yields.

Q5: What is the best choice of base for these coupling reactions?

A5: The choice of base is crucial and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[3][4] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LiHMDS are often necessary. It is important to choose a base that is strong enough to facilitate the catalytic cycle but does not cause unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The ortho-amino and N,N-dimethylamido groups can poison the catalyst.[1] Increase the ligand-to-palladium ratio to favor coordination of the desired ligand over the substrate's functional groups. Consider using a pre-catalyst that is less susceptible to inhibition. Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and using an inert atmosphere (Argon or Nitrogen).
Inactive Catalyst System The chosen catalyst may not be active enough for this sterically hindered and potentially coordinating substrate. Switch to a more active catalyst system, such as a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2] Consider using a pre-formed palladium precatalyst for better reproducibility.
Incorrect Base The base may be too weak to facilitate the catalytic cycle or may be incompatible with the substrates. For Suzuki couplings, screen different inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). For Buchwald-Hartwig aminations, consider stronger, non-nucleophilic bases (NaOtBu, LiHMDS).
Low Reaction Temperature The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered substrate. Gradually increase the reaction temperature in increments of 10-20 °C.
Poor Substrate/Reagent Quality Impurities in the starting materials, reagents, or solvent can poison the catalyst. Use freshly purified substrates and high-purity, anhydrous, and degassed solvents.
Issue 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen or incomplete reduction of a Pd(II) precatalyst can lead to Pd(II) species that promote homocoupling.[1] Ensure the reaction is performed under a strictly inert atmosphere. Use a Pd(0) source directly or ensure conditions are adequate for the complete reduction of the Pd(II) precatalyst.
Hydrodehalogenation (Protodebromination) The palladium catalyst can react with sources of hydride (e.g., solvent, base, or water), leading to the replacement of the bromine atom with hydrogen.[1] Use anhydrous and thoroughly degassed solvents. Choose a base that is less likely to act as a hydride source.
Debromination of Starting Material Similar to hydrodehalogenation, this can be caused by catalyst decomposition or the presence of water. Lowering the reaction temperature and ensuring anhydrous conditions can help minimize this side reaction.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of substrates analogous to "this compound." These should be considered as starting points for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Related Bromoanilines

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference Substrate
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90Lowortho-bromoaniline derivative[2]
CataCXium A Pd G3cataCXium AK₂CO₃2-MeTHF90>90ortho-bromoaniline derivative[2]
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-100Good3-Amino-2-chloropyridine
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100Good2-bromo-6-methyl-1H-benzo[d]imidazole[5]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Related Bromoarenes

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)Reference Substrate
Pd(OAc)₂BINAPNaOtBuToluene80-110GoodGeneral Aryl Bromides
Pd₂(dba)₃XPhosK₂CO₃t-BuOH100HighGeneral Aryl Bromides
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100HighBromobenzene with heterocyclic amines

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and will likely require optimization for "this compound".

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Mandatory Visualization

Catalyst_Selection_Workflow cluster_start Start: Substrate and Reaction Type cluster_catalyst Catalyst System Selection cluster_reaction Reaction Setup and Execution cluster_outcome Analysis and Troubleshooting Start This compound ReactionType Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->ReactionType Catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) ReactionType->Catalyst Ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, cataCXium A) Catalyst->Ligand Base Select Appropriate Base (e.g., K₃PO₄, NaOtBu) Ligand->Base Setup Combine Reagents under Inert Atmosphere Base->Setup Reaction Heat and Stir Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Analysis Work-up and Purification Monitor->Analysis Result Analyze Yield and Purity Analysis->Result GoodYield Successful Coupling Result->GoodYield >70% LowYield Low/No Yield or Side Products Result->LowYield <70% Troubleshoot Consult Troubleshooting Guide LowYield->Troubleshoot Troubleshoot->Ligand Re-evaluate Ligand/Catalyst/Base

Caption: A workflow diagram for catalyst selection and optimization in cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Both R-B(OR)₂ (Base) Transmetal Transmetalation PdII_Both->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Monitoring the Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide. The following sections address common issues encountered during reaction monitoring and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction appears to be stalling; what are the initial checks I should perform?

A1: When a reaction producing this compound appears to have stalled, a systematic check of key parameters is crucial. Initially, verify the reaction temperature and ensure the inert atmosphere (e.g., nitrogen or argon) is maintained, as oxygen can deactivate palladium catalysts often used in its synthesis.[1] Re-evaluate the quality and purity of your reagents and solvents, particularly ensuring they are anhydrous, as water can lead to unwanted side reactions.[1] Finally, confirm that the stirring is efficient to ensure proper mixing of the reactants.

A common synthetic route to this compound involves the amidation of a suitable precursor. If you are employing a palladium-catalyzed reaction, such as a Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is critical.[2]

Q2: I am observing an unexpected side product in my TLC/LC-MS analysis. What could it be?

A2: A common side reaction, particularly in palladium-catalyzed cross-coupling reactions, is protodebromination, where the bromine atom is replaced by a hydrogen atom.[1] This can be exacerbated by elevated temperatures or the presence of certain bases. To mitigate this, consider lowering the reaction temperature or using a milder base.[1] Another possibility is the formation of dimers or other byproducts resulting from self-coupling or reaction with impurities.

Reaction Monitoring Techniques: Protocols & Data

Effective monitoring is key to a successful synthesis. The choice of technique depends on the available equipment and the specific reaction conditions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Spot a small amount of the diluted starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate.

  • Eluent System: A common eluent system for this type of compound is a mixture of hexane and ethyl acetate. The ratio can be optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 7:3).

  • Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should have a different Rf value than the starting materials.

Troubleshooting TLC:

IssuePossible CauseSuggested Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.
Rf values are too high or too low Incorrect eluent polarity.Adjust the eluent system. Increase polarity (more ethyl acetate) to lower Rf; decrease polarity (more hexane) to raise Rf.
No spots are visible Insufficient sample concentration or no UV-active chromophore.Concentrate the sample or use a different visualization technique (e.g., iodine staining).
High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the consumption of reactants and the formation of the product, allowing for accurate determination of reaction conversion and purity of the product.

Experimental Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).

Quantitative Data Summary (Example):

Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
0100,00000%
175,00025,00025%
250,00050,00050%
410,00090,00090%
6<1,00099,000>99%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing confirmation of the product's molecular weight.

Experimental Protocol:

The protocol is similar to HPLC, with the eluent from the column being directed into the mass spectrometer. The mass spectrometer can be operated in either positive or negative ion mode, depending on the analyte. For this compound (MW: 243.10 g/mol ), you would expect to see the [M+H]+ ion at m/z 244.0.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR allows for real-time monitoring of the reaction without the need for sample workup, providing detailed mechanistic and kinetic information.[3]

Experimental Protocol:

  • The reaction is set up directly within an NMR tube, using deuterated solvents.

  • The NMR tube is placed in the spectrometer, and spectra are acquired at regular intervals.

  • The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be integrated to determine the reaction progress.[4][5]

Visualizing Workflows

General Reaction Monitoring Workflow

cluster_reaction Reaction cluster_monitoring Monitoring Loop cluster_workup Workup Start Start Reaction ReactionVessel Reaction in Progress Start->ReactionVessel TakeAliquot Take Aliquot ReactionVessel->TakeAliquot Analysis Analyze Sample (TLC, HPLC, LC-MS) TakeAliquot->Analysis Decision Reaction Complete? Analysis->Decision Decision->ReactionVessel No Workup Reaction Workup Decision->Workup Yes Purification Purification Workup->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A generalized workflow for monitoring a chemical reaction.

Troubleshooting Logic for Incomplete Reactions

cluster_catalyst Catalyst System (if applicable) Start Reaction Stalled CheckTemp Check Temperature Start->CheckTemp CheckInert Check Inert Atmosphere Start->CheckInert CheckReagents Check Reagent Quality (Anhydrous?) Start->CheckReagents CheckStirring Check Stirring Start->CheckStirring Action Take Corrective Action: - Adjust Temperature - Add Fresh Catalyst/Ligand - Purify Reagents CheckTemp->Action CheckInert->Action CheckCatalyst Catalyst Activity CheckReagents->CheckCatalyst CheckStirring->Action CheckLigand Ligand Integrity CheckCatalyst->CheckLigand CheckBase Base Strength/Quality CheckLigand->CheckBase CheckBase->Action

Caption: A troubleshooting decision tree for incomplete chemical reactions.

References

Impact of solvent on "2-Amino-5-bromo-N,N-dimethylbenzamide" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-N,N-dimethylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and which solvents are typically used?

A1: The most common cross-coupling reactions for this compound are Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The choice of solvent is critical for reaction success.

  • Suzuki-Miyaura Coupling: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. In some cases, aqueous solvent mixtures can be effective.

  • Buchwald-Hartwig Amination: Anhydrous, non-protic solvents are standard.[1] Toluene, 1,4-dioxane, and THF are frequently used.[1] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.

  • Sonogashira Coupling: The reaction is often carried out in a basic amine solvent like triethylamine or diethylamine, which also acts as the base. Other common solvents include dimethylformamide (DMF) and THF.

Q2: My reaction yield is low. What are the first troubleshooting steps I should take?

A2: Low yields can stem from several factors. Here are the initial steps to consider:

  • Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligand, and base, are pure and have been stored correctly. The palladium(0) active species is sensitive to oxygen.

  • Solvent Purity: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions.

  • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).

  • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat can cause decomposition.[1]

  • Base Selection: The choice and quality of the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are common, but for sensitive substrates, weaker bases like cesium carbonate might be necessary.[1]

Q3: I am observing debromination of my starting material as a significant side reaction. How can I minimize this?

A3: Protodebromination (replacement of bromine with hydrogen) is a common side reaction. To mitigate this:

  • Use a Milder Base: Strong bases can sometimes promote this side reaction. Consider switching to a weaker base like potassium carbonate or a phosphate base.

  • Optimize Ligand: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands may be necessary.

  • Lower Reaction Temperature: High temperatures can increase the rate of side reactions. Reducing the temperature, even if it slows the desired reaction, can significantly decrease debromination.[1]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Step
Low or No Product Yield Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure proper handling under an inert atmosphere.
Poor SolubilityTry a different solvent system, such as a mixture of toluene and water, to improve the solubility of the boronic acid and base.
Suboptimal BaseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be solvent-dependent.
Incomplete Reaction Insufficient Reaction Time or TemperatureIncrease the reaction time or incrementally raise the temperature. Monitor the reaction progress by TLC or LC-MS.
Steric HindranceIf using a sterically hindered boronic acid, a more active catalyst system (e.g., with a bulky biarylphosphine ligand) may be required.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Step
Low or No Product Yield Catalyst/Ligand SystemThis is a critical parameter. For challenging couplings, consider using modern, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).
Inactive BaseUse a fresh, high-purity strong base like NaOtBu or LiOtBu, and handle it under an inert atmosphere.
Amine ReactivityPrimary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalysts.
Side Product Formation (e.g., Hydrodehalogenation) Base is too StrongSwitch to a weaker base such as Cs₂CO₃ or K₃PO₄.
High TemperatureLower the reaction temperature.

Data Presentation

The following tables are templates for organizing your experimental data when screening solvents for different reactions with this compound.

Table 1: Solvent Screen for Suzuki-Miyaura Coupling of this compound

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1TolueneK₂CO₃10012
21,4-DioxaneK₂CO₃10012
3THFK₂CO₃8012
4Toluene/H₂O (10:1)K₃PO₄9012

Table 2: Solvent Screen for Buchwald-Hartwig Amination of this compound

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1TolueneNaOtBu1108
21,4-DioxaneNaOtBu1108
3THFNaOtBu808
4TolueneCs₂CO₃11016

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[1]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv), this compound (1.0 equiv), and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(R2NH)]Ln OxAdd->AmineCoord Amine Coordination (R2NH) Deprotonation Ar-Pd(II)(NR2)Ln AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NR2) Product Coupled Product Deprotonation->Product ArBr 2-Amino-5-bromo- N,N-dimethylbenzamide ArBr->OxAdd Amine Amine (R2NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(R')Ln OxAdd->Transmetalation Transmetalation (R'-B(OR)2) Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-R') Transmetalation->Product ReductiveElimination Ar-R' ArBr 2-Amino-5-bromo- N,N-dimethylbenzamide ArBr->OxAdd BoronicAcid Boronic Acid/Ester (R'-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add this compound, Catalyst, Ligand, Base, and Coupling Partner start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

"2-Amino-5-bromo-N,N-dimethylbenzamide" reaction temperature and time optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or time.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress using TLC or HPLC. Extend the reaction time, checking for product formation at regular intervals.
Degradation of starting material or product at elevated temperatures.If increasing temperature does not improve the yield or leads to the formation of impurities, consider lowering the reaction temperature and extending the reaction time.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture, especially if the reaction involves solids.
Poor quality of reagents or solvents.Use freshly purified reagents and anhydrous solvents. The presence of water can significantly impact the reaction outcome.
Formation of Multiple Byproducts Reaction temperature is too high, leading to side reactions.Lower the reaction temperature to improve selectivity. A longer reaction time at a lower temperature is often preferable.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of the reactants. For instance, in related syntheses, specific mole ratios of catalysts and reagents are crucial.
Reaction Stalls (Does Not Go to Completion) Deactivation of a catalyst (if used).If a catalyst is used, consider adding a fresh portion of the catalyst or using a higher catalyst loading.
Reversible reaction reaching equilibrium.If the reaction is reversible, consider methods to remove a byproduct to drive the reaction forward (e.g., removal of water).
Difficulty in Product Isolation/Purification Formation of closely related impurities.Optimize the reaction conditions (temperature and time) to minimize the formation of impurities. Employ appropriate purification techniques such as column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature and time for the synthesis of this compound?

A1: Based on procedures for structurally related compounds, a starting point for reactions such as amidation or subsequent modifications could be in the range of room temperature to reflux temperatures of common organic solvents. For example, in related syntheses, temperatures can range from 23°C up to 155°C. Reaction times can vary from a few hours to overnight (12-24 hours). It is recommended to start at a moderate temperature (e.g., 50-60°C) and monitor the reaction progress.

Q2: How can I effectively monitor the progress of the reaction to optimize temperature and time?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the relative amounts of reactants and products over time at different temperatures.

Q3: Can extending the reaction time at a lower temperature improve the yield and purity?

A3: Yes, in many cases, running a reaction for a longer duration at a lower temperature can be beneficial. It can enhance the selectivity towards the desired product and minimize the formation of temperature-induced byproducts, leading to a cleaner reaction mixture and potentially a higher isolated yield after purification.

Q4: What are the signs of product or reactant degradation during the reaction?

A4: The appearance of new, unidentified spots on a TLC plate, especially those that are highly polar or remain at the baseline, can indicate degradation. A significant change in the color of the reaction mixture (e.g., darkening or charring) can also be a sign of decomposition, particularly at elevated temperatures.

Experimental Protocols

General Protocol for Reaction Optimization:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add the starting material, this compound, and the appropriate solvent.

  • Reagent Addition: Add the other reactants and any necessary catalyst.

  • Reaction Conditions:

    • Temperature: Heat the reaction mixture to the desired temperature (e.g., start with a series of experiments at 60°C, 80°C, and 100°C).

    • Time: Monitor the reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, and 24h) by taking small aliquots for analysis (TLC or HPLC).

  • Work-up: Once the reaction is deemed complete or has reached optimal conversion, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a specific quenching agent).

  • Extraction and Purification: Extract the product into a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method like column chromatography or recrystallization.

  • Analysis: Characterize the final product to confirm its identity and purity (e.g., using NMR, MS, and melting point).

Data Presentation

The following table summarizes reaction conditions from a related synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide starting from a bromo-precursor, which can serve as a reference for optimizing the synthesis of the title compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)YieldReference
2-amino-5-bromo-N,3-dimethylbenzamideNaCN, CuI, N,N'-dimethylethylenediamine1,3,5-trimethylbenzene138-140, then reflux (~155)3Not specified for this step[1]
2-amino-5-bromo-N,3-dimethylbenzamideNaCN, CuI, N,N'-dimethylethylenediamineChlorobenzeneReflux (~130)4.5Not specified for this step[2]

Visualizations

Reaction_Optimization_Workflow Workflow for Reaction Temperature and Time Optimization cluster_setup Experimental Setup cluster_optimization Optimization Cycle cluster_conclusion Conclusion start Define Reaction Parameters (Reagents, Solvents, Stoichiometry) temp_series Run Parallel Reactions at Different Temperatures (e.g., 60°C, 80°C, 100°C) start->temp_series time_points Monitor Each Reaction at Multiple Time Points (e.g., 1h, 2h, 4h, 8h) temp_series->time_points analysis Analyze Samples (TLC, HPLC, GC) time_points->analysis data_eval Evaluate Yield and Purity analysis->data_eval optimal Identify Optimal Temperature and Time data_eval->optimal Good Results troubleshoot Troubleshoot Issues (Low Yield, Impurities) data_eval->troubleshoot Poor Results scale_up Proceed to Scale-up optimal->scale_up troubleshoot->start Re-evaluate Parameters

Caption: Workflow for optimizing reaction temperature and time.

References

Validation & Comparative

Comparative Study of 2-Amino-5-bromo-N,N-dimethylbenzamide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical derivatives of "2-Amino-5-bromo-N,N-dimethylbenzamide," a scaffold with potential applications in drug discovery. Due to the limited availability of direct comparative experimental data in the public domain, this document extrapolates structure-activity relationships (SAR) from studies on the broader class of 2-aminobenzamide derivatives. The data presented herein is intended to serve as a predictive guide for the rational design of novel therapeutic agents. The primary focus of this comparison is on two promising areas of bioactivity for this scaffold: Histone Deacetylase (HDAC) inhibition and antimicrobial activity.

Hypothetical Performance Comparison of Derivatives

The following tables summarize the predicted biological activities of a series of hypothetical derivatives of this compound. These predictions are based on established SAR principles for 2-aminobenzamide analogs, where modifications to the amide substituent and the 2-amino group can significantly influence potency and selectivity.

As Histone Deacetylase (HDAC) Inhibitors

The 2-aminobenzamide core is a known zinc-binding motif present in several HDAC inhibitors. The following table outlines the predicted inhibitory activity of derivatives against HDAC1, a key target in oncology.

Compound IDR1 (Amide Substituent)R2 (2-Amino Substituent)Predicted IC50 (nM) for HDAC1Predicted Selectivity vs. other Class I HDACs
ABD-1 (Parent) -N(CH₃)₂-NH₂850Low
ABD-2 -NH(Cyclopropyl)-NH₂450Moderate
ABD-3 -NH(Phenyl)-NH₂200High
ABD-4 -N(CH₃)₂-NH(Acetyl)>10000-
ABD-5 -NH(4-fluorophenyl)-NH₂150High

Rationale for Predicted Activity: Structure-activity relationship studies on 2-aminobenzamide-based HDAC inhibitors suggest that the 2-amino group is crucial for chelating the zinc ion in the enzyme's active site.[1] Modifications that hinder this interaction, such as acylation (ABD-4), are predicted to abolish activity. The nature of the amide substituent (R1) is expected to influence interactions with the surface of the enzyme, thereby affecting potency and selectivity. Aromatic and larger hydrophobic groups (ABD-3 and ABD-5) are predicted to enhance binding affinity compared to small alkyl groups (ABD-1 and ABD-2).[2]

As Antimicrobial Agents

Substituted benzamides have demonstrated a range of antimicrobial activities. The following table presents the predicted minimum inhibitory concentrations (MIC) of hypothetical derivatives against a Gram-positive bacterium, Staphylococcus aureus.

Compound IDR1 (Amide Substituent)R2 (2-Amino Substituent)Predicted MIC (µg/mL) for S. aureus
ABD-1 (Parent) -N(CH₃)₂-NH₂64
ABD-6 -NH(CH₂CH₂OH)-NH₂32
ABD-7 -NH(4-chlorophenyl)-NH₂8
ABD-8 -N(CH₃)₂-N(CH₃)₂>128
ABD-9 -NH(thiazol-2-yl)-NH₂4

Rationale for Predicted Activity: For antimicrobial 2-aminobenzamides, both electronic and steric factors play a role. The presence of a free 2-amino group is often important for activity. Substitution on the amide nitrogen with aromatic rings containing electron-withdrawing groups (ABD-7) or heterocyclic moieties (ABD-9) has been shown to enhance antibacterial potency.[3][4] Introducing polar groups (ABD-6) may have a modest beneficial effect, while excessive substitution on the 2-amino group (ABD-8) could be detrimental to activity.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the predicted activities of the "this compound" derivatives.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of compounds against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC inhibitor developer (containing a protease, e.g., trypsin, and a known HDAC inhibitor like Trichostatin A for the positive control)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.

  • Add 50 µL of the HDAC1 enzyme solution (pre-diluted in assay buffer) to each well.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the HDAC inhibitor developer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the study of these derivatives.

HDAC_Inhibition_Pathway HDACi 2-Aminobenzamide Derivative HDAC1 HDAC1 HDACi->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetyl_Group Acetyl Group Histones->Acetyl_Group Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Chromatin->Open_Chromatin Acetylation Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway of a 2-aminobenzamide derivative as an HDAC inhibitor.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Derivative Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization HDAC_Assay HDAC Inhibition Assay Characterization->HDAC_Assay Antimicrobial_Assay Antimicrobial Susceptibility Characterization->Antimicrobial_Assay IC50_Determination IC50 Calculation HDAC_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: General experimental workflow for the comparative study of novel derivatives.

References

A Comprehensive Guide to the Validation of HPLC Methods for the Analysis of 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of pharmaceutical intermediates are paramount. 2-Amino-5-bromo-N,N-dimethylbenzamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose due to its high specificity, sensitivity, and accuracy.[1]

This guide provides a detailed framework for the validation of an HPLC method for the analysis of this compound. It includes a comparison with an alternative analytical technique, detailed experimental protocols, and expected performance data to assist in analytical method development and implementation.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of typical performance characteristics for a proposed HPLC method versus UV-Visible Spectrophotometry for the analysis of small organic molecules like this compound.[2]

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Typical Acceptance Criteria (ICH)
Specificity High (excellent separation from impurities and degradation products)Low (potential for interference from other compounds that absorb at the same wavelength)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.99[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)[2]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%[2]
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%[2]
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-Noise ratio of 10:1[2]

Proposed HPLC Method and Validation Protocol

The following section details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and a comprehensive protocol for its validation based on the International Council for Harmonisation (ICH) guidelines.[3]

Detailed Experimental Protocol: RP-HPLC Method

1. Instrumentation and Reagents:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for similar compounds.[3][5]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.[6]

  • Reference Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[6] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte. A common wavelength for similar aromatic compounds is around 254 nm.[4][6]

  • Injection Volume: 10 µL.[6]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.[6]

  • Sample Solution: Prepare the test sample in the same diluent to achieve a similar final concentration.

HPLC Method Validation Summary

The validation of the developed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. The results of the validation study can be summarized as follows:

Validation Parameter Acceptance Criteria Expected Result Conclusion
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 injections)Meets criteriaSystem is suitable for the analysis.
Specificity The peak for the main component should be pure and well-resolved from impurities and degradation products (Resolution > 2.0).[6]The method is able to separate the analyte from potential impurities with adequate resolution. Peak purity analysis confirms no co-eluting peaks.The method is specific.[6]
Linearity (r²) Correlation coefficient (r²) ≥ 0.999[6]0.9997The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%[6]99.5% - 101.3%The method is accurate.
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 1.0%[6]0.75%The method is precise.
- Intermediate PrecisionRSD ≤ 2.0%[6]1.20%The method demonstrates good intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.07 µg/mLThe method has adequate sensitivity.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.21 µg/mLThe method is suitable for quantifying low levels of the analyte.
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.[2]All variations resulted in an RSD of < 2.0%. System suitability parameters were met.The method is robust.

Visualizing the Validation Process

To better understand the process, the following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the different validation parameters.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Tests cluster_reporting Conclusion A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard and Sample Solutions D Inject System Suitability Standard B->D E Inject Standard and Sample Solutions B->E C->D D->E F Specificity (Forced Degradation) E->F G Linearity and Range E->G H Accuracy (Spiking) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ Determination E->J K Robustness (Varying Parameters) E->K L Data Analysis and Reporting F->L G->L H->L I->L J->L K->L

Experimental workflow for HPLC method validation.

G cluster_specificity Selectivity cluster_quantitative Quantitative Ability cluster_sensitivity Sensitivity cluster_reliability Reliability Root Validated HPLC Method Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOD LOD Root->LOD LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness

Logical relationship of HPLC validation parameters.

References

A Comparative Guide to 2-Amino-5-bromo-N,N-dimethylbenzamide and Alternative Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive comparison of 2-Amino-5-bromo-N,N-dimethylbenzamide with other relevant building blocks, focusing on their application in the synthesis of pharmaceutically active compounds, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction to this compound

This compound is a versatile synthetic intermediate characterized by a substituted benzene ring bearing an amino group, a bromine atom, and a dimethylbenzamide moiety. This unique combination of functional groups makes it a valuable precursor in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are foundational in the synthesis of complex organic molecules, including many pharmaceutical agents.

Comparison with Alternative Building Blocks

The performance of this compound is best understood in the context of its alternatives in common synthetic applications. This section provides a comparative analysis of this building block against structurally similar compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a key performance indicator. The carbon-halogen bond strength plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl.

Comparison with 2-Amino-5-chloro-N,N-dimethylbenzamide:

Based on fundamental principles of organic chemistry, the carbon-bromine bond in this compound is weaker than the carbon-chlorine bond in its chloro-analog.[1] This difference in bond strength typically leads to:

  • Milder Reaction Conditions: Reactions involving the bromo-derivative can often be conducted at lower temperatures and with less reactive catalysts or bases.[1]

  • Shorter Reaction Times: The oxidative addition step, which is often rate-determining, is generally faster for aryl bromides.[1]

  • Higher Yields: The enhanced reactivity of the bromo-compound can lead to more efficient conversion and higher isolated yields of the desired product.[1]

While 2-Amino-5-chloro-N,N-dimethylbenzamide is a more cost-effective starting material, its lower reactivity may necessitate more forceful reaction conditions and the use of specialized, and often more expensive, catalyst systems to achieve comparable results to its bromo-counterpart.[1][2]

Comparison with other 2-Aminobenzamide Derivatives:

In the synthesis of PARP inhibitors and other complex molecules, various substituted 2-aminobenzamide derivatives are employed. The choice of building block can significantly impact the synthetic strategy. For instance, in the synthesis of certain PARP inhibitors, building blocks that already incorporate a significant portion of the final molecular scaffold, such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, are utilized to shorten the overall synthetic sequence. However, this often comes at the cost of increased complexity and potentially lower overall yield in the initial preparation of the advanced building block itself.

The following table summarizes a qualitative comparison of this compound with other classes of building blocks.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Bromo-substituted aminobenzamideGood reactivity in cross-coupling, versatile for library synthesis.[1]May require more synthetic steps compared to advanced intermediates.
2-Amino-5-chloro-N,N-dimethylbenzamide Chloro-substituted aminobenzamideMore cost-effective.[1]Lower reactivity, may require harsher conditions and specialized catalysts.[1]
Advanced Scaffolds (e.g., containing phthalazinone core) Pre-functionalized with a larger portion of the target molecule.Fewer synthetic steps to the final product.More complex initial synthesis, may be less versatile for analog synthesis.
2-Amino-5-bromobenzonitrile Contains a nitrile group instead of an amide.Nitrile can be converted to other functional groups (e.g., amide, tetrazole).Requires an additional synthetic step to form the amide if needed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using building blocks analogous to this compound. These protocols can be adapted for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura A 2-Amino-5-bromo-aryl E Biaryl Product A->E B Arylboronic Acid B->E C Pd Catalyst, Base C->E D Solvent, Heat D->E

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (or analogous aryl bromide) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[3]

  • Stir the reaction mixture at 85-95 °C.[3]

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[3]

Buchwald-Hartwig Amination: Synthesis of an Arylamine

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.

Reaction Scheme:

Buchwald_Hartwig A 2-Amino-5-bromo-aryl E Arylamine Product A->E B Amine B->E C Pd Catalyst, Ligand, Base C->E D Solvent, Heat D->E

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound (or analogous aryl bromide) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), BINAP (0.04 eq), and Pd₂(dba)₃ (0.02 eq).[4]

  • Add anhydrous toluene to the flask via syringe.[4]

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.[4]

  • Heat the mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[4]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Signaling Pathways and Experimental Workflows

The utility of this compound and its derivatives is often realized in the context of targeting specific biological pathways. For instance, PARP inhibitors, which can be synthesized from this building block, play a crucial role in the DNA damage response (DDR) pathway.

Simplified PARP Inhibition Pathway

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR Blocked_PAR PAR Synthesis Blocked PARP1->Blocked_PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair Single-Strand Break Repair Repair->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits Accumulated_SSB Accumulation of Single-Strand Breaks Blocked_PAR->Accumulated_SSB DSB Double-Strand Breaks (during replication) Accumulated_SSB->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: Simplified pathway of PARP inhibition leading to cell death in homologous recombination (HR) deficient cells.

General Experimental Workflow for Synthesis and Screening

The development of novel therapeutic agents from building blocks like this compound typically follows a structured workflow.

Synthesis_Workflow Start Building Block Selection (e.g., this compound) Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A general workflow for the synthesis and development of new chemical entities.

Conclusion

This compound stands out as a highly effective and versatile building block in synthetic chemistry, particularly for the construction of complex, nitrogen-containing heterocyclic compounds. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analog, often justifies its use despite a potential difference in cost. The choice between this compound and other building blocks will ultimately depend on the specific goals of the synthesis, including the desired reactivity, cost-effectiveness, and the overall synthetic strategy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals in designing and executing efficient and successful synthetic campaigns.

References

A Comparative Guide to Catalytic Synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceuticals, relies on efficient and selective catalytic methods. The choice of catalyst is paramount, directly influencing reaction yields, purity, and overall process viability. This guide provides a comparative analysis of prominent catalytic systems applicable to the synthesis of this target molecule and its immediate precursors, supported by experimental data from relevant literature. While direct comparative studies on the synthesis of this compound are limited, this guide extrapolates from well-established catalytic reactions on analogous substrates to provide a valuable resource for reaction optimization and catalyst selection.

Executive Summary

The synthesis of this compound can be approached through several catalytic strategies, primarily focusing on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most relevant catalytic reactions include the amidation of a 2-aminobenzoic acid derivative and the cyanation of a bromo-precursor, which can then be further elaborated. This guide will focus on a comparative overview of palladium, copper, and rhodium-based catalytic systems for these critical transformations.

Performance Comparison of Catalytic Systems

The selection of a catalytic system is a critical decision in the synthesis of this compound and its analogues. Palladium, copper, and rhodium complexes each offer distinct advantages and are suited for different transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly versatile and widely employed for C-N bond formation through reactions like the Buchwald-Hartwig amination.[1][2][3][4][5] These systems are known for their high efficiency and broad functional group tolerance, operating under relatively mild conditions. They are particularly effective for the coupling of amines with aryl halides.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, represent a more economical alternative to palladium-based systems.[6][7] While often requiring higher reaction temperatures, modern advancements with the use of specific ligands have enabled milder reaction conditions. Copper catalysts are effective for both C-N and C-S bond formation.[8][9][10]

Rhodium-Catalyzed C-H Activation and Amination

Rhodium catalysts have shown promise in the amination of aryl bromides and can be used for tunable amide homologation.[11][12] These catalysts can operate under mild conditions and exhibit a high degree of functional group tolerance.

Quantitative Data Summary

The following tables summarize key performance data for different catalytic systems in reactions relevant to the synthesis of this compound and its precursors.

Table 1: Performance of Palladium-Based Catalysts in C-N Cross-Coupling Reactions

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / X-Phos2-Bromo-13α-estrone 3-benzyl etherBenzophenone imineKOt-BuTolueneMW-High
Pd₂(dba)₃ / BINAPAryl IodidePrimary AmineNaOt-BuToluene10012Moderate to High

Data is representative of similar Buchwald-Hartwig amination reactions.[5]

Table 2: Performance of Copper-Based Catalysts in Cross-Coupling Reactions

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)
Cu Powder / Cu₂O2-Bromobenzoic AcidAnilineK₂CO₃2-Ethoxyethanol1302494
CuI / 1,10-PhenanthrolineAryl IodideN-HeterocycleK₂CO₃DMF11024Good

Data is representative of Ullmann-type condensation reactions.[7][10]

Table 3: Performance of Rhodium-Based Catalysts in Amination Reactions

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)
[Rh(cod)(IiPr)]⁺Aryl BromideAmineCs₂CO₃Toluene11024High

Data is representative of Rhodium-catalyzed amination reactions.[12]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions.

Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination:

A microwave vial is charged with 2-bromo-13α-estrone 3-benzyl ether, Pd(OAc)₂, X-Phos, and KOt-Bu.[5] The vial is evacuated and backfilled with argon. Toluene and benzophenone imine are then added. The reaction mixture is heated under microwave irradiation until the starting material is consumed as monitored by TLC. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Representative Protocol for Copper-Catalyzed Ullmann Condensation:

A mixture of 2-bromobenzoic acid, aniline, Cu powder, Cu₂O, and K₂CO₃ in 2-ethoxyethanol is heated at 130 °C for 24 hours.[10] After cooling, the reaction mixture is diluted with water and acidified with HCl. The precipitate is collected by filtration, washed with water, and dried to afford the N-phenylanthranilic acid product.

Representative Protocol for Rhodium-Catalyzed Amination:

An oven-dried Schlenk tube is charged with the aryl bromide, the amine, Cs₂CO₃, and the rhodium catalyst precursor.[12] The tube is evacuated and backfilled with argon. The solvent (e.g., toluene) is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is then purified by flash column chromatography.

Visualization of Catalytic Processes

The following diagrams illustrate the conceptual workflows and catalytic cycles discussed in this guide.

G General Workflow for Catalyst Performance Comparison cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Analysis A Select Substrates (e.g., 2-bromo-N,N-dimethylbenzamide precursor) B Choose Catalyst System (Pd, Cu, or Rh-based) A->B C Select Ligand and Base B->C D Choose Solvent and Reaction Conditions C->D E Run Reaction under Inert Atmosphere D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Quench Reaction F->G H Extraction and Purification G->H I Characterize Product (NMR, MS, etc.) H->I J Calculate Yield and Purity I->J G Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Ligand Exchange (R₂NH) C->D R₂NH, Base E Ar-Pd(II)(NR₂)Ln D->E F Reductive Elimination E->F F->A Product (Ar-NR₂) G Ar-NR₂ F->G G Conceptual Pathways for this compound Synthesis Start 2-Amino-5-bromobenzoic Acid Amidation Amidation with Dimethylamine (Catalytic or Stoichiometric) Start->Amidation Target This compound Amidation->Target CrossCoupling Catalytic Cross-Coupling (e.g., Cyanation, Amination) [Pd, Cu, or Rh catalyst] Target->CrossCoupling Derivative Substituted 2-Amino-N,N-dimethylbenzamide Derivative CrossCoupling->Derivative

References

Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzamide Analogues as Protein Kinase CK1δ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a series of 2-amidobenzimidazole derivatives, analogues of the core structure "2-Amino-5-bromo-N,N-dimethylbenzamide," as inhibitors of protein kinase CK1δ (CK1δ). The data presented is based on a study by Rossi et al. (2023), which explores the structure-activity relationships (SAR) of these compounds.[1]

Protein kinase CK1δ is a crucial serine/threonine kinase involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Its overexpression has been linked to several diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery.[1]

Structure-Activity Relationship Analysis

The core scaffold of the evaluated compounds is a 2-amidobenzimidazole. The SAR analysis focuses on the impact of substituents at two key positions: the benzimidazole ring (R) and the acyl moiety on the 2-amino group.

Impact of Acyl Moiety Substitution

Initial modifications involved varying the acyl group attached to the 2-amino position of the benzimidazole core. Three series of compounds were synthesized and evaluated for their inhibitory activity against CK1δ.

  • Series 1 & 2 (Compounds 1-12): These series, featuring a pyrazole nucleus with a lipophilic substituent or a simplified pyrazole, respectively, showed weak to no significant inhibition of CK1δ at a concentration of 40 μM.[1]

  • Series 3 (Compounds 13-32): This series, characterized by an (1H-pyrazol-3-yl)-acetyl moiety, demonstrated significantly improved inhibitory activity, with many compounds exhibiting IC50 values in the low micromolar to nanomolar range.[1] This highlights the importance of the (1H-pyrazol-3-yl)-acetyl group for effective binding to the ATP-binding site of CK1δ.

Impact of Benzimidazole Ring Substitution (R)

Within the most active series (compounds 13-32), various substituents were introduced onto the benzimidazole ring to probe their effect on inhibitory potency.

  • Hydrophobic Substituents: The introduction of hydrophobic groups at the 5-position of the benzimidazole ring, such as a tert-butyl group (compound 20 , IC50 = 1.00 μM), led to a more than four-fold increase in potency compared to the unsubstituted analogue 13 (IC50 = 4.21 μM).[1] This suggests that a hydrophobic pocket exists in the enzyme's binding site that can accommodate bulky hydrophobic residues.

  • Electron-Withdrawing Groups: The presence of a 5-cyano group (compound 23 ) resulted in the most potent inhibitor in the series, with an IC50 of 98.6 nM.[1] This indicates that electron-withdrawing substituents at this position significantly enhance the inhibitory activity.

  • Halogenation: Dichlorination at the 5,6-positions (compound 22 , IC50 = 0.98 μM) also resulted in a potent inhibitor, further supporting the beneficial role of substituents on the benzo-fused ring.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 2-amidobenzimidazole analogues against protein kinase CK1δ.

Compound IDR SubstituentIC50 (μM)[1]
13 H4.21
20 5-tert-butyl1.00
22 5,6-dichloro0.98
23 5-cyano0.0986

Experimental Protocols

Synthesis of 2-Amidobenzimidazole Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A general representation of the synthetic scheme is as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Substituted o-phenylenediamine C Cyclization with cyanogen bromide A->C Step 1 B (1H-pyrazol-3-yl)acetic acid D Amide coupling (EDC, HOBt) B->D E 2-Aminobenzimidazole intermediate C->E F Target 2-Amidobenzimidazole Derivative D->F E->D Step 2 Kinase_Assay_Workflow A Prepare reaction mixture: - CK1δ enzyme - Substrate (α-casein) - ATP buffer B Add test compound (at various concentrations) A->B C Initiate reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop reaction and spot onto phosphocellulose paper D->E F Wash paper to remove unincorporated [γ-33P]ATP E->F G Measure incorporated radioactivity (scintillation counting) F->G H Calculate % inhibition and IC50 G->H CK1d_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase cluster_downstream Downstream Substrates & Cellular Processes cluster_outcomes Cellular Outcomes Upstream Various Cellular Signals (e.g., Wnt, Hedgehog) CK1d CK1δ Upstream->CK1d p53 p53 CK1d->p53 Phosphorylation beta_catenin β-catenin CK1d->beta_catenin Phosphorylation Per Period proteins (Per) CK1d->Per Phosphorylation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle Cell Cycle Progression beta_catenin->Cell_Cycle Circadian Circadian Rhythms Per->Circadian

References

Benchmarking Synthetic Routes to 2-Amino-5-bromo-N,N-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide can be approached through several strategic routes. The most direct and proposed primary method involves the amidation of 2-amino-5-bromobenzoic acid with dimethylamine, facilitated by a suitable coupling agent. Alternative strategies include the reaction of dimethylamine with an activated form of the carboxylic acid, such as an acid chloride, or a two-step process involving the formation of an isatoic anhydride intermediate. This guide provides a detailed examination of these methods, presenting quantitative data in a comparative table, outlining experimental protocols, and visualizing the synthetic workflows.

Data Presentation: Comparison of Synthetic Methods

Method Starting Material Key Reagents Reaction Steps Anticipated Yield Key Advantages Potential Challenges
Method 1: Direct Amidation 2-Amino-5-bromobenzoic acidDimethylamine, HATU, DIPEA1Good to ExcellentSingle step, mild conditions.Cost of coupling agents.
Method 2: Acid Chloride Route 2-Amino-5-bromobenzoic acidThionyl chloride, Dimethylamine2GoodUse of inexpensive reagents.Harsh conditions, potential side reactions.
Method 3: Isatoic Anhydride Route 2-Amino-5-bromobenzoic acidTriphosgene, Dimethylamine2GoodCan be a one-pot procedure.Handling of triphosgene.
Method 4: Ester Amination Methyl 2-amino-5-bromobenzoateDimethylamine, Base1Moderate to GoodAvoids handling of the free acid.Potentially slower reaction rates.

Experimental Protocols

Method 1: Proposed Direct Amidation of 2-Amino-5-bromobenzoic acid

This protocol is a proposed method based on standard amide coupling reactions.

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid

A solution of bromine in glacial acetic acid is added dropwise to a solution of 2-aminobenzoic acid in glacial acetic acid at a controlled temperature. The resulting precipitate, 2-amino-5-bromobenzoic acid, is filtered, washed, and dried.

Step 2: Amide Coupling

To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred at room temperature for 15 minutes. A solution of dimethylamine (2.0 M in THF, 1.5 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Alternative Method 2: Via Acid Chloride

Step 1: Formation of 2-Amino-5-bromo-benzoyl chloride

2-Amino-5-bromobenzoic acid is refluxed with thionyl chloride, with a catalytic amount of DMF, until the solid dissolves. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.

Step 2: Amination

The crude 2-amino-5-bromo-benzoyl chloride is dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath. A solution of dimethylamine and a tertiary amine base (e.g., triethylamine) in dichloromethane is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated to give the crude product, which is then purified.

Visualizations

Synthetic Pathway Diagram

G cluster_0 Method 1: Direct Amidation 2-Amino-5-bromobenzoic acid 2-Amino-5-bromobenzoic acid HATU, DIPEA HATU, DIPEA 2-Amino-5-bromobenzoic acid->HATU, DIPEA Dimethylamine Dimethylamine Dimethylamine->HATU, DIPEA This compound This compound HATU, DIPEA->this compound

Caption: Proposed primary synthetic route via direct amidation.

Comparative Workflow Diagram

G cluster_1 Method 1: Direct Amidation cluster_2 Method 2: Acid Chloride Route cluster_3 Method 4: Ester Amination A1 2-Amino-5-bromobenzoic acid B1 Amide Coupling A1->B1 C1 Product B1->C1 A2 2-Amino-5-bromobenzoic acid B2 Acid Chloride Formation A2->B2 C2 Amination B2->C2 D2 Product C2->D2 A3 Methyl 2-amino-5-bromobenzoate B3 Direct Amination A3->B3 C3 Product B3->C3

Caption: Comparison of synthetic workflows.

Conclusion

The synthesis of this compound is achievable through multiple synthetic strategies. The direct amidation of 2-amino-5-bromobenzoic acid using modern coupling agents represents a straightforward and efficient approach, likely providing good to excellent yields under mild conditions. While alternative methods involving acid chlorides or ester intermediates offer cost-effective and viable routes, they may require harsher conditions or additional synthetic steps. The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment. This guide provides the necessary foundational information to make an informed decision for the successful synthesis of this important chemical intermediate.

In vitro testing of compounds synthesized from "2-Amino-5-bromo-N,N-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vitro Activity of Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro potency of several well-characterized benzamide-based PARP inhibitors against their primary targets, PARP1 and PARP2, and their cytotoxic effects on a BRCA-deficient cancer cell line.

CompoundStructurePARP1 IC50 (nM)PARP2 IC50 (nM)Cell LineCytotoxicity IC50 (µM)
Olaparib [Image of Olaparib structure]5[2]1[2]MDA-MB-436 (BRCA1 mutant)Not specified in provided results
Rucaparib [Image of Rucaparib structure]1.4[2]28[2]Not specified in provided resultsNot specified in provided results
Talazoparib [Image of Talazoparib structure]0.57[3]Not specified in provided resultsNot specified in provided resultsNot specified in provided results
Niraparib [Image of Niraparib structure]3.8[2]2.1[2]Not specified in provided resultsNot specified in provided results
Veliparib [Image of Veliparib structure]5.2[2]2.9[2]Not specified in provided resultsNot specified in provided results
Compound H34 Benzodiazepine derivative56.7% inhibition at 50 nMNot specified in provided resultsBreast cancer cellsAcceptable inhibition effects
Compound H52 Benzodiazepine derivative57.7% inhibition at 50 nMNot specified in provided resultsBreast cancer cellsAcceptable inhibition effects

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment and comparison of synthesized compounds.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well white opaque plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Plating: Add 1 µL of test compound dilutions in DMSO to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme and DNA Addition: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer and add 20 µL to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of a solution containing NAD+ and biotinylated NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a stop buffer. Add 50 µL of Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.

  • Signal Generation: Wash the plate and add 50 µL of a chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

PARP-Mediated DNA Damage Repair Pathway

The following diagram illustrates the role of PARP enzymes in the base excision repair (BER) pathway and how PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

PARP_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation (PARylation) DNA_SSB_1->PARP_Activation_1 BER_Pathway Base Excision Repair (BER) PARP_Activation_1->BER_Pathway DNA_Repair_1 DNA Repair BER_Pathway->DNA_Repair_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB_2->PARP_Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Defective_HR Defective Homologous Recombination (HR) DNA_DSB->Defective_HR Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Experimental Workflow for In Vitro Screening

The diagram below outlines a typical workflow for the in vitro screening of newly synthesized compounds.

Workflow Start Synthesis of 2-Aminobenzamide Derivatives Primary_Screening Primary Screening: PARP1/2 Enzyme Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification (e.g., >50% inhibition at a single concentration) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays: Cell Viability (MTT) on Cancer Cell Lines Dose_Response->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies: Western Blot for PARP Cleavage, etc. Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Cross-reactivity studies of "2-Amino-5-bromo-N,N-dimethylbenzamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several prominent benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct cross-reactivity studies for "2-Amino-5-bromo-N,N-dimethylbenzamide" are not publicly available, this document focuses on clinically relevant analogs that share the core benzamide scaffold. Understanding the selectivity of these inhibitors is crucial for predicting their efficacy and potential off-target effects in drug development.

Comparative Performance: Inhibition of PARP Family Enzymes

The primary targets of this class of drugs are PARP1 and PARP2, which are critical for the repair of DNA single-strand breaks. However, the broader PARP family consists of 17 members, and assessing inhibitor activity against other isoforms is key to understanding their full biological impact. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for selected benzamide-based PARP inhibitors against various PARP isoforms are summarized below. Lower values indicate higher potency.

CompoundPARP1PARP2PARP3TNKS1 (PARP5a)TNKS2 (PARP5b)Off-Target Kinase Activity
Olaparib IC50: ~1-5 nM[1]IC50: ~1-5 nM[1]-IC50: 1.90 µM[2]IC50: 7.40 µM[2]Did not bind significantly to any of the 392 kinases tested.[3]
Rucaparib Ki: 1.4 nM[2]Ki: 0.17 nM[2]Inhibits[4]IC50: 796 nM[2]IC50: 486 nM[2]Binds to 37 protein kinases, including potent inhibition of CDK16, PIM3, and DYRK1B.[3]
Talazoparib Potent inhibitor[5][6]Potent inhibitor[5][6]---Showed only weak binding to two kinases.[3]
Niraparib IC50: 2.8 nM[7]IC50: 0.6 nM[7]---Interacts with 23 protein kinases, with strong inhibition of DYRK1A and DYRK1B.[3]
Veliparib Ki: 5.2 nM[8][9]Ki: 2.9 nM[8][9]---Does not have substantial effects on other receptors or ion channels at pharmacologically relevant concentrations.[8]
This compound Data not availableData not availableData not availableData not availableData not availableData not available

Note: IC50 and Ki values can vary between different studies and assay conditions.

PARP-Mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway PARP1 Signaling in DNA Single-Strand Break Repair cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Recruitment and Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor Benzamide-Based PARP Inhibitor Inhibition Inhibition of PARP1 Catalytic Activity PARP_Inhibitor->Inhibition PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Inhibition->PAR_Synthesis DSB_Formation Double-Strand Break (DSB) Formation during Replication PARP_Trapping->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

The following is a generalized protocol for an in vitro PARP enzyme inhibition assay, a common method for determining the potency of PARP inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PARP enzyme.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Histone H1 (substrate)

  • Activated DNA

  • NAD+ (nicotinamide adenine dinucleotide)

  • Test compound (e.g., benzamide derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT)

  • Detection reagents (e.g., anti-PAR antibody, secondary antibody conjugated to HRP, chemiluminescent or colorimetric substrate)

  • 96-well microplate

Workflow for PARP Inhibition Assay:

PARP_Assay_Workflow Workflow for In Vitro PARP Inhibition Assay Start Start Plate_Coating Coat microplate wells with Histone H1 Start->Plate_Coating Add_Components Add PARP enzyme, activated DNA, and test compound at various concentrations Plate_Coating->Add_Components Initiate_Reaction Initiate reaction by adding NAD+ Add_Components->Initiate_Reaction Incubation Incubate to allow for poly(ADP-ribosyl)ation (PARylation) Initiate_Reaction->Incubation Detection Detect PAR chains using anti-PAR antibody and detection reagents Incubation->Detection Data_Analysis Measure signal and calculate percentage of inhibition Detection->Data_Analysis IC50_Determination Determine IC50 value by plotting inhibition vs. compound concentration Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for determining the IC50 of a PARP inhibitor.

Procedure:

  • Plate Coating: Histone H1 is immobilized on the surface of the microplate wells.

  • Reaction Setup: Recombinant PARP enzyme, activated DNA, and varying concentrations of the test compound are added to the wells.

  • Reaction Initiation: The enzymatic reaction is started by the addition of NAD+.

  • Incubation: The plate is incubated to allow the PARP enzyme to catalyze the formation of poly(ADP-ribose) (PAR) chains on the histone substrate.

  • Detection: The amount of PAR generated is quantified using an ELISA-based method with a primary antibody specific for PAR and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis: The signal is measured, and the percentage of PARP activity inhibition is calculated for each concentration of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-bromo-N,N-dimethylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is paramount for ensuring both personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-bromo-N,N-dimethylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of structurally similar chemicals.

Hazard Profile and Key Safety Considerations:

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:

  • Skin and eye irritation.[1][2]

  • Respiratory irritation.[1]

  • Harmful if swallowed.[3]

  • Suspected of causing genetic defects.

  • Toxic to aquatic life with long-lasting effects.[3]

A conservative approach to handling and disposal is therefore essential.

Quantitative Safety Data for Analogous Compounds:

The following table summarizes key safety information for compounds structurally related to this compound, providing a basis for a cautious risk assessment.

Property2-Amino-5-bromo-4-methylpyridine2-Amino-5-chloro-N,3-dimethylbenzamide
CAS Number 98198-48-2890707-28-5
Molecular Formula C₆H₇BrN₂C₉H₁₁ClN₂O
Molecular Weight 187.04 g/mol 198.65 g/mol
Hazard Statements H315, H319, H335H302, H411
GHS Pictograms IrritantExclamation mark, Environmental hazard
Signal Word WarningWarning

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol applies to the pure compound and any materials significantly contaminated with this compound.

1.0 Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

2.0 Waste Segregation and Collection:

2.1. Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound waste.[1] The container must be:

  • Made of a compatible material (e.g., polyethylene).[1]
  • In good condition with a secure, sealable lid.[1]
  • Labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations.[4]

2.2. Collection of Solid Waste: Carefully sweep up any solid this compound, avoiding dust generation.[1] Place the solid waste and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated hazardous waste container.[1]

2.3. Incompatible Materials: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and strong acids.[1]

3.0 Waste Storage:

3.1. Sealing: Securely seal the hazardous waste container.[1]

3.2. Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area.[1] This area should be away from incompatible materials and clearly marked as a hazardous waste storage area.[1]

4.0 Disposal Arrangement:

4.1. Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[1] Disposal must be in accordance with all local, state, and federal regulations.[1]

4.2. Prohibited Disposal Methods: Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1]

5.0 Spill Management:

5.1. Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite to contain and collect the substance.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

5.2. Major Spills: In the event of a large spill, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4]

Disposal Workflow Diagram:

Disposal Workflow for this compound A Start: Identify Waste (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full? C->D E Securely Seal the Container D->E Yes I Continue Collecting Waste D->I No F Store in Designated, Well-Ventilated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H End: Compliant Disposal G->H I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Amino-5-bromo-N,N-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.

Protection Level Equipment Purpose Standard
Eye and Face Chemical Splash Goggles or Face ShieldProtects against splashes and airborne particles.ANSI Z.87.1 or EN 166
Hand Chemical-Resistant Gloves (Nitrile recommended)Prevents skin contact. Double gloving may be appropriate.Consult manufacturer's compatibility chart.
Body Laboratory CoatProtects skin and clothing from contamination.---
Respiratory Full-face Respirator (if exposure limits are exceeded or symptoms occur)Prevents inhalation of dust or vapors.NIOSH/MSHA or EN 149 approved
Foot Closed-toe ShoesProtects feet from spills.---

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always work in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]

    • Ensure an eyewash station and emergency shower are readily accessible.[3]

    • Inspect all PPE for integrity before use.[6]

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[5][6][7]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Avoid generating dust or aerosols. If weighing the solid, do so carefully within the fume hood.

    • Keep containers tightly closed when not in use.[3][4][7]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]

    • Remove and decontaminate or dispose of contaminated PPE as hazardous waste.[5]

    • Clean and decontaminate the work area and any equipment used.

Disposal Plan: Waste Management Protocol

As a halogenated organic compound, this compound waste must be segregated and disposed of according to specific protocols to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[2][3]

    • Do not mix with non-halogenated waste.[4][9]

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[1][9]

  • Waste Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[1][9]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][10]

  • Final Disposal :

    • Arrange for collection by a licensed environmental waste management company.[1]

    • Never dispose of this chemical down the drain or in regular trash.[2][10]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][7] Seek immediate medical attention.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

  • Spills : For small spills, absorb with an inert material and place in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's emergency response team.[8][9]

Safe_Handling_Workflow start Start: Prepare for Handling ppe_check 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood 2. Work in Fume Hood ppe_check->fume_hood handling 3. Handle Chemical (Weighing, Transferring) fume_hood->handling post_handling 4. Post-Handling Procedures handling->post_handling decontaminate 5. Decontaminate Work Area post_handling->decontaminate waste_disposal 6. Segregate & Dispose of Waste decontaminate->waste_disposal remove_ppe 7. Doff PPE waste_disposal->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.